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Core Science & Biosynthesis

Foundational

The Biosynthesis of D-Mannoheptose in Gram-Negative Bacteria: A Core Pathway and Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Executive Summary: The biosynthesis of D-glycero-D-manno-heptose, a critical c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Executive Summary: The biosynthesis of D-glycero-D-manno-heptose, a critical component of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria, represents a fundamental pathway for bacterial survival and pathogenesis. The integrity of the LPS layer is paramount for maintaining the structural and functional barrier of the outer membrane, which protects the bacterium from hostile environments and a range of antibiotics. Consequently, the enzymes involved in the heptose biosynthesis pathway are emerging as promising targets for the development of novel antimicrobial agents and adjuvants to potentiate existing antibiotic therapies. This guide provides a comprehensive overview of the D-mannoheptose biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. Furthermore, it offers field-proven experimental methodologies for the investigation of this pathway, aiming to equip researchers with the necessary knowledge to advance our understanding and exploit this pathway for therapeutic intervention.

Introduction: The Significance of D-Mannoheptose in the Gram-Negative Cell Envelope

The outer membrane of Gram-negative bacteria is a formidable barrier, largely attributable to the presence of lipopolysaccharide (LPS). LPS is a tripartite molecule composed of lipid A, a core oligosaccharide, and the O-antigen.[1] The core oligosaccharide can be further divided into an outer and an inner core. The inner core is a highly conserved region containing unique sugars, most notably 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and L-glycero-D-manno-heptose.[1][2] The presence of L-glycero-D-manno-heptose is crucial for the structural integrity of the LPS and the proper assembly of the outer membrane.[1]

Disruption of the heptose biosynthesis pathway leads to the production of a truncated, "deep rough" LPS phenotype. This compromised LPS structure results in a significant increase in the permeability of the outer membrane, rendering the bacteria hypersensitive to a wide range of hydrophobic antibiotics, detergents, and bile salts.[3][4][5] This increased susceptibility underscores the potential of targeting this pathway to either directly kill bacteria or to re-sensitize multidrug-resistant strains to existing antibiotics.[6][7][8] Therefore, a thorough understanding of the enzymatic machinery responsible for D-mannoheptose biosynthesis is a critical prerequisite for the rational design of novel therapeutics.

The Core Biosynthetic Pathway: A Four-Step Enzymatic Cascade

The biosynthesis of ADP-L-glycero-β-D-manno-heptose, the activated precursor for incorporation into the LPS core, is a conserved pathway in the majority of Gram-negative bacteria.[1][9] The pathway commences with a substrate derived from the pentose phosphate pathway, D-sedoheptulose 7-phosphate, and proceeds through a series of four key enzymatic reactions.[9][10]

The synthesis of ADP-D-β-D-heptose in Escherichia coli requires three key proteins: GmhA, HldE, and GmhB, along with ATP and the precursor sedoheptulose 7-phosphate.[11] An epimerase, HldD (formerly WaaD or RfaD), then completes the pathway to form the final ADP-L-β-D-heptose precursor.[1][11]

Step 1: Isomerization of D-Sedoheptulose 7-Phosphate by GmhA

The first committed step in the pathway is the isomerization of D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate.[3][12] This reaction is catalyzed by the enzyme D-sedoheptulose-7-phosphate isomerase, encoded by the gmhA gene.[1][3] GmhA is a metalloenzyme, often containing a zinc ion at the heart of its active site, which is crucial for catalysis.[7][13] The proposed mechanism for GmhA involves an enediol-intermediate.[3][4] Structural studies of GmhA from E. coli and Pseudomonas aeruginosa have revealed that the enzyme undergoes conformational changes during isomerization.[3][12] GmhA is a tetrameric enzyme that exhibits positive homotropic cooperativity, a mechanism achieved through a network of hydrogen bonds and a unique water channel that couples pairs of active sites.[14]

Step 2: Phosphorylation of D-Glycero-D-manno-heptose 7-Phosphate by HldE (Kinase Domain)

The second step involves the phosphorylation of D-glycero-D-manno-heptose 7-phosphate at the C1 position to yield D-glycero-β-D-manno-heptose 1,7-bisphosphate.[9][15] This ATP-dependent kinase activity is carried out by the N-terminal domain of the bifunctional enzyme HldE.[1][16]

Step 3: Dephosphorylation of D-Glycero-β-D-manno-heptose 1,7-bisphosphate by GmhB

Subsequently, the phosphate group at the C-7 position is removed by the specific phosphatase GmhB (D,D-heptose 1,7-bisphosphate phosphatase), resulting in the formation of D-glycero-β-D-manno-heptose 1-phosphate.[1][11][17] GmhB belongs to the haloalkanoic acid dehalogenase (HAD) enzyme superfamily.[18][19]

Step 4: Adenylylation of D-Glycero-β-D-manno-heptose 1-Phosphate by HldE (Adenylyltransferase Domain)

The final step in the formation of the activated heptose donor is the transfer of an adenylyl group from ATP to D-glycero-β-D-manno-heptose 1-phosphate, producing ADP-D-glycero-D-manno-heptose and pyrophosphate.[9] This adenylyltransferase (or pyrophosphorylase) activity is catalyzed by the C-terminal domain of the bifunctional HldE protein.[1][16] In some bacteria, like Burkholderia pseudomallei, the kinase and adenylyltransferase activities are carried out by two separate enzymes, HldA and HldC, respectively.[20][21]

Final Epimerization to ADP-L-glycero-β-D-manno-heptose by HldD

The product of the core pathway, ADP-D-glycero-D-manno-heptose, is then epimerized at the C6 position by the enzyme ADP-L-glycero-D-mannoheptose-6-epimerase (HldD, formerly WaaD or RfaD) to yield the final product, ADP-L-glycero-β-D-manno-heptose.[1][22] This is the activated sugar nucleotide that is utilized by heptosyltransferases for incorporation into the LPS inner core.[23][24]

Visualizing the Pathway: A Graphviz Representation

D_mannoheptose_biosynthesis S7P D-Sedoheptulose 7-Phosphate GmhA GmhA (Isomerase) S7P->GmhA GMH7P D-glycero-D-manno- heptose 7-Phosphate HldE_kinase HldE (Kinase) GMH7P->HldE_kinase GMH17BP D-glycero-β-D-manno- heptose 1,7-bisphosphate GmhB GmhB (Phosphatase) GMH17BP->GmhB GMH1P D-glycero-β-D-manno- heptose 1-Phosphate HldE_adenylyl HldE (Adenylyltransferase) GMH1P->HldE_adenylyl ADPDH ADP-D-glycero-D- manno-heptose HldD HldD (Epimerase) ADPDH->HldD ADPLH ADP-L-glycero-β-D- manno-heptose GmhA->GMH7P HldE_kinase->GMH17BP ADP1 ADP HldE_kinase->ADP1 GmhB->GMH1P Pi Pi GmhB->Pi HldE_adenylyl->ADPDH PPi PPi HldE_adenylyl->PPi HldD->ADPLH ATP1 ATP ATP1->HldE_kinase ATP2 ATP ATP2->HldE_adenylyl

Figure 1: The enzymatic cascade of the D-mannoheptose biosynthesis pathway in Gram-negative bacteria.

Experimental Methodologies: A Guide to Studying the Pathway

Investigating the D-mannoheptose biosynthesis pathway requires a combination of genetic, biochemical, and analytical techniques. Here, we provide a generalized, yet detailed protocol for the expression, purification, and functional characterization of a key enzyme in this pathway, GmhA.

Overexpression and Purification of Recombinant GmhA

Rationale: To study the enzymatic properties of GmhA in vitro, it is essential to obtain a highly pure and active protein. This is typically achieved by overexpressing the corresponding gene in a suitable host, such as E. coli, and then purifying the recombinant protein using affinity chromatography.

Step-by-Step Protocol:

  • Cloning of the gmhA gene: The gmhA gene from the target Gram-negative bacterium is amplified by PCR and cloned into an expression vector (e.g., pET series) containing a purification tag, such as a polyhistidine (His)-tag.

  • Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

  • Cell Lysis: After a period of induction, the bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer containing a detergent, lysozyme, and DNase to ensure efficient cell disruption and prevent nucleic acid contamination. The cells are then lysed, for example, by sonication.

  • Clarification of the Lysate: The cell lysate is clarified by ultracentrifugation to remove cell debris and insoluble proteins.[1]

  • Affinity Chromatography: The clarified lysate is loaded onto a chromatography column containing a resin with high affinity for the purification tag (e.g., Ni-NTA resin for His-tagged proteins). After washing the column to remove non-specifically bound proteins, the recombinant GmhA is eluted using a buffer containing a high concentration of an elution agent (e.g., imidazole for His-tagged proteins).

  • Purity Assessment: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A single band at the expected molecular weight of GmhA indicates a high degree of purity.

  • Buffer Exchange and Storage: The purified protein is buffer-exchanged into a suitable storage buffer and stored at -80°C for long-term use.

In Vitro Enzymatic Assay for GmhA Activity

Rationale: An enzymatic assay is crucial to confirm the activity of the purified GmhA and to determine its kinetic parameters. The activity of GmhA can be monitored by measuring the formation of its product, D-glycero-D-manno-heptose 7-phosphate, from the substrate D-sedoheptulose 7-phosphate.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl, pH 8.0), MgCl₂, and the substrate D-sedoheptulose 7-phosphate.[1]

  • Enzyme Addition and Incubation: The enzymatic reaction is initiated by the addition of a known amount of purified GmhA to the reaction mixture. The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: The reaction is terminated by, for example, heat inactivation or the addition of a quenching agent.

  • Product Analysis: The reaction products are analyzed to quantify the amount of D-glycero-D-manno-heptose 7-phosphate formed. This can be achieved using techniques such as:

    • High-Performance Anion-Exchange Chromatography (HPAEC): This method effectively separates the phosphorylated sugar intermediates.[1]

    • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS provides a sensitive and accurate method for detecting and quantifying the reaction products.[6][8]

  • Kinetic Analysis: To determine the kinetic parameters of GmhA (e.g., Kₘ and kcat), the assay is performed with varying concentrations of the substrate, and the initial reaction velocities are measured. The data are then fitted to the Michaelis-Menten equation.

Quantitative Data Summary
EnzymeSubstrateProductKₘ (µM)kcat (s⁻¹)Source Organism
GmhBD-glycero-β-D-manno-heptose 1,7-bisphosphateD-glycero-β-D-manno-heptose 1-phosphateN/A35.7Escherichia coli
GmhBD-glycero-α-D-manno-heptose 1,7-bisphosphateD-glycero-α-D-manno-heptose 1-phosphateN/A4.6Escherichia coli
γ-Aminobutyraldehyde dehydrogenaseγ-Aminobutyraldehydeγ-Aminobutyric acid154N/ABovine Brain
γ-Aminobutyraldehyde dehydrogenaseNAD⁺NADH53N/ABovine Brain

Conclusion and Future Directions: Targeting the Heptose Pathway for Drug Discovery

The biosynthesis pathway of D-mannoheptose is an indispensable metabolic route for the vast majority of Gram-negative bacteria, making it an attractive and largely unexploited target for the development of novel antibacterial therapies.[7][13] The enzymes in this pathway, particularly GmhA and HldE, are highly conserved and essential for bacterial viability and virulence.[3][4]

The in-depth understanding of the structure, function, and mechanism of these enzymes, as detailed in this guide, provides a solid foundation for structure-based drug design and high-throughput screening campaigns to identify potent and specific inhibitors. The development of such inhibitors could lead to:

  • Novel standalone antibiotics: Compounds that directly inhibit the heptose pathway could have bactericidal or bacteriostatic effects.

  • Antibiotic adjuvants: Inhibitors could be used in combination with existing antibiotics to overcome resistance mechanisms and enhance their efficacy.[3]

  • Anti-virulence agents: By disrupting LPS biosynthesis, these inhibitors could attenuate bacterial virulence, making the pathogens more susceptible to the host immune system.

Future research should focus on the detailed kinetic and structural characterization of the entire enzymatic cascade from a wider range of pathogenic Gram-negative bacteria. Furthermore, the development of robust and high-throughput screening assays is essential to accelerate the discovery of lead compounds. The continued exploration of the D-mannoheptose biosynthesis pathway holds significant promise for replenishing our dwindling arsenal of effective antibiotics against Gram-negative pathogens.

References

  • Taylor, P. L., Blakely, K. M., de Leon, G. P., Walker, J. R., McArthur, F., Evdokimova, E., ... & Junop, M. S. (2008). Structure and function of sedoheptulose-7-phosphate isomerase, a critical enzyme for lipopolysaccharide biosynthesis and a target for antibiotic adjuvants. Journal of Biological Chemistry, 283(7), 3945-3955. [Link]

  • Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., ... & Valvano, M. A. (2002). Biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose in Escherichia coli. Journal of bacteriology, 184(2), 363-369. [Link]

  • Lee, E., Lee, J. H., Kim, H. S., & Shin, D. H. (2017). General assay for enzymes in the heptose biosynthesis pathways using electrospray ionization mass spectrometry. Applied microbiology and biotechnology, 101(5), 1959-1967. [Link]

  • Grizot, S., Paci, M., & Bar-Nahum, I. (2017). A half-site multimeric enzyme achieves its cooperativity without conformational changes. Scientific reports, 7(1), 1-12. [Link]

  • PathBank. (n.d.). ADP-L-glycero-beta-D-manno-heptose Biosynthesis. PathBank. Retrieved March 23, 2026, from [Link]

  • Expasy. (n.d.). ENZYME entry 5.3.1.28. Expasy. Retrieved March 23, 2026, from [Link]

  • He, Y., Zhang, Y., Cornell, K. A., & Chen, H. (2018). d-Sedoheptulose-7-phosphate is a common precursor for the heptoses of septacidin and hygromycin B. Proceedings of the National Academy of Sciences, 115(9), 2132-2137. [Link]

  • Brooke, E. J., & Valvano, M. A. (1996). Molecular cloning of the Haemophilus influenzae gmhA (lpcA) gene encoding a phosphoheptose isomerase required for lipooligosaccharide biosynthesis. Journal of bacteriology, 178(11), 3339-3341. [Link]

  • Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., ... & Valvano, M. A. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. PubMed. [Link]

  • Butler, M. M., & Guan, Z. (2010). The structure of sedoheptulose-7-phosphate isomerase from Burkholderia pseudomallei reveals a zinc binding site at the heart of the active site. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(7), 780-784. [Link]

  • Taylor, P. L., Blakely, K. M., de Leon, G. P., Walker, J. R., McArthur, F., Evdokimova, E., ... & Junop, M. S. (2007). Structure and Function of Sedoheptulose-7-phosphate Isomerase, a Critical Enzyme for Lipopolysaccharide Biosynthesis and a Target for Antibiotic Adjuvants. ResearchGate. [Link]

  • Shang, Z., Tang, Y., Wang, Z., Wang, M., Zhang, Z., & Chen, Y. (2024). Characterization of the ADP-β-d-manno-heptose biosynthetic enzymes from two pathogenic Vibrio strains. Applied Microbiology and Biotechnology, 108(1), 1-13. [Link]

  • Young, N. M., Adams, E., & Morrison, D. C. (2018). Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. Biochemistry, 57(48), 6668-6677. [Link]

  • Lee, E., Lee, J. H., Kim, H. S., & Shin, D. H. (2017). General assay for enzymes in the heptose biosynthesis pathways using electrospray ionization mass spectrometry. ResearchGate. [Link]

  • Butler, M. M., & Guan, Z. (2010). The Structure of Sedoheptulose-7-Phosphate Isomerase from Burkholderia pseudomallei Reveals a Zinc Binding Site at the Heart of the Active Site. ResearchGate. [Link]

  • Park, J., Lee, E., Lee, J. H., Kim, H. S., & Shin, D. H. (2020). A Study of a Potent Inhibitor Against a GDP-6-Deoxy-α-d-Manno-Heptose Biosynthesis Pathway as Antibiotic Candidates. Microbial Drug Resistance, 26(4), 385-390. [Link]

  • Lee, J. H., Lee, E., Kim, H. S., & Shin, D. H. (2021). A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 743-749. [Link]

  • UniProt. (n.d.). HldE - Bifunctional protein HldE - Escherichia coli (strain K12) - HldE gene & protein. UniProt. Retrieved March 23, 2026, from [Link]

  • Lee, J. H., Lee, E., Kim, H. S., & Shin, D. H. (2021). A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. Taylor & Francis Online. [Link]

  • Seregina, T. A., et al. (2024). Enzymes of ADP-Heptose Biosynthesis As Targets for the Creation of Broad-Spectrum Antibacterial Drugs. ResearchGate. [Link]

  • Wu, B., & Hu, X. G. (2024). Stereoselective synthesis of D-glycero-D-manno-heptose-1β, 7-bisphosphate (HBP) from D-mannurono-2, 6-lactone. Organic & Biomolecular Chemistry, 22(8), 1541-1545. [Link]

  • Kneidinger, B., Graninger, M., Puchberger, M., Kosma, P., & Messner, P. (2001). Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose. Journal of Biological Chemistry, 276(24), 20935-20944. [Link]

  • Adams, G. A. (1971). D-GLYCERO-D-MANNO-HEPTOSE AS A COMPONENT OF LIPOPOLYSACCHARIDES FROM GRAM-NEGATIVE BACTERIA. Canadian Journal of Biochemistry, 49(2), 243-250. [Link]

  • Shang, Z., Tang, Y., Wang, Z., Wang, M., Zhang, Z., & Chen, Y. (2024). Characterization of the ADP-β-d-manno-heptose biosynthetic enzymes from two pathogenic Vibrio strains. ResearchGate. [Link]

  • Zhang, Y., & Dunaway-Mariano, D. (2008). Divergence of Biochemical Function in the HAD Superfamily: D-Glycero-D-manno-heptose 1, 7-bisphosphate Phosphatase, GmhB. Biochemistry, 47(48), 12766-12775. [Link]

  • Truong, D. T., Klein, J. C., & Taylor, E. A. (2021). Extraction of ADP-Heptose and Kdo2-Lipid A from E. coli Deficient in the Heptosyltransferase I Gene. Methods and Protocols, 4(3), 51. [Link]

  • Brocker, M., Schomburg, D., & Heinzle, E. (2025). The aldehyde dehydrogenase superfamilies: correlations and deviations in structure and function. Applied Microbiology and Biotechnology, 109(1), 1-22. [Link]

  • Zamyatina, A., & Kosma, P. (2004). A short synthesis of D-glycero-D-manno-heptose 7-phosphate. ResearchGate. [Link]

  • Lee, J. E., & Cho, Y. D. (1992). Purification and characterization of bovine brain gamma-aminobutyraldehyde dehydrogenase. Biochemical and biophysical research communications, 189(1), 450-454. [Link]

  • Koudelakova, T., Chaloupkova, R., Brezovsky, J., Prokop, Z., & Damborsky, J. (2010). 20 Structure–Function Relationships and Engineering of Haloalkane Dehalogenases. In Microbial Dehalogenation (pp. 415-444). Springer, Berlin, Heidelberg. [Link]

  • UniProt. (n.d.). gmhB - D-glycero-beta-D-manno-heptose-1,7-bisphosphate 7-phosphatase - Escherichia coli (strain K12) - gmhB gene & protein. UniProt. Retrieved March 23, 2026, from [Link]

  • Artola, M., Lira-Navarrete, E., Molinaro, A., & Jiménez-Barbero, J. (2021). A General Strategy to Synthesize ADP-7-Azido-heptose and ADP-Azido-mannoses and Their Heptosyltransferase Binding Properties. Organic Letters, 23(5), 1838-1842. [Link]

  • LeVine, D., Kaplan, M. J., & Greenaway, P. J. (1972). The purification and characterization of wheat-germ agglutinin. Biochemical Journal, 129(4), 847-856. [Link]

  • Jackson, B. C., & Thompson, D. C. (2018). Dead enzymes in the aldehyde dehydrogenase gene family: Role in drug metabolism and toxicology. Expert opinion on drug metabolism & toxicology, 14(12), 1255-1266. [Link]

Sources

Exploratory

The Unseen Architect: A Technical Guide to the Natural Occurrence and Significance of D-mannoheptose in Bacterial Biofilms

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of D-mannoheptose, a seven-carbon sugar, and its pivotal role in the structure and function of...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of D-mannoheptose, a seven-carbon sugar, and its pivotal role in the structure and function of bacterial biofilms. As the scientific community intensifies its search for novel antimicrobial and anti-biofilm strategies, understanding the intricate molecular composition of the biofilm matrix is paramount. D-mannoheptose, a key constituent of the outer membrane of many Gram-negative bacteria, is emerging as a critical factor in biofilm integrity and pathogenesis. This document will serve as a technical resource, elucidating the biosynthesis of D-mannoheptose, its integration into the biofilm architecture, and methodologies for its detection and potential therapeutic targeting.

The Bedrock of Biofilms: The Extracellular Polymeric Substance (EPS) Matrix

Bacterial biofilms are complex, sessile communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This matrix, composed primarily of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), provides structural support, facilitates cell-to-cell communication, and confers protection against environmental stresses, including host immune responses and antimicrobial agents.[1][2] The specific composition of the EPS is highly variable and depends on the bacterial species, environmental conditions, and the age of the biofilm.[3] Within this intricate network, specific monosaccharides play crucial roles in determining the physicochemical properties and biological functions of the biofilm.

D-mannoheptose: A Core Component of the Gram-Negative Cell Envelope

D-glycero-D-manno-heptose is a higher-order monosaccharide found as a fundamental component of the lipopolysaccharide (LPS) inner core in a wide array of Gram-negative bacteria.[4][5] LPS is a major constituent of the outer membrane, contributing to the structural integrity of the cell and acting as a potent mediator of interactions with the host environment. The presence of heptose residues in the LPS inner core is crucial for the proper assembly and stability of the outer membrane.[6] While its presence in LPS is well-documented, its direct role and prevalence within the secreted EPS of biofilms are areas of growing interest. The close association of the cell surface with the biofilm matrix suggests that LPS-associated D-mannoheptose is an integral part of the biofilm's molecular landscape.

The Molecular Blueprint: Biosynthesis of ADP-L-glycero-β-D-manno-heptose

The synthesis of the activated precursor for heptose incorporation into LPS, ADP-L-glycero-β-D-manno-heptose, is a multi-step enzymatic pathway that is highly conserved among Gram-negative bacteria.[7] Understanding this pathway is critical for identifying potential enzymatic targets for therapeutic intervention.

The biosynthesis commences with the isomerization of a metabolic intermediate from the pentose phosphate pathway, D-sedoheptulose 7-phosphate. The key enzymatic steps are outlined below:

StepEnzymeGeneFunction
1Sedoheptulose-7-phosphate isomerasegmhAIsomerization of D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate.[8][9]
2D-glycero-D-manno-heptose 7-phosphate kinasehldE (N-terminal domain)Phosphorylation of D-glycero-D-manno-heptose 7-phosphate to D-glycero-β-D-manno-heptose 1,7-bisphosphate.[10][11]
3D-glycero-β-D-manno-heptose 1,7-bisphosphate phosphatasegmhBDephosphorylation of D-glycero-β-D-manno-heptose 1,7-bisphosphate to D-glycero-β-D-manno-heptose 1-phosphate.[12]
4D-glycero-β-D-manno-heptose 1-phosphate adenylyltransferasehldE (C-terminal domain)Adenylylation of D-glycero-β-D-manno-heptose 1-phosphate to ADP-D-glycero-β-D-manno-heptose.[10][11]
5ADP-D-glycero-β-D-manno-heptose epimerasehldD (or rfaD)Epimerization of ADP-D-glycero-β-D-manno-heptose to ADP-L-glycero-β-D-manno-heptose.[13]

This activated heptose derivative is then utilized by heptosyltransferases for its incorporation into the growing LPS molecule.[5]

ADP_L_glycero_beta_D_manno_heptose_Biosynthesis S7P D-Sedoheptulose 7-Phosphate DMH7P D-glycero-D-manno-heptose 7-Phosphate S7P->DMH7P GmhA DMH17BP D-glycero-β-D-manno-heptose 1,7-Bisphosphate DMH7P->DMH17BP HldE (kinase) DMH1P D-glycero-β-D-manno-heptose 1-Phosphate DMH17BP->DMH1P GmhB ADP_DDH ADP-D-glycero-β-D-manno-heptose DMH1P->ADP_DDH HldE (adenylyltransferase) ADP_LDH ADP-L-glycero-β-D-manno-heptose ADP_DDH->ADP_LDH HldD LPS LPS Inner Core ADP_LDH->LPS Heptosyltransferases

Biosynthesis of ADP-L-glycero-β-D-manno-heptose.

Functional Significance of D-mannoheptose in Biofilm Architecture and Pathogenesis

The presence of D-mannoheptose, as a component of LPS, has profound implications for the structural and functional properties of bacterial biofilms.

  • Structural Integrity: Heptose-containing LPS molecules are crucial for maintaining the stability of the outer membrane.[6] In the dense environment of a biofilm, a stable cell envelope is essential for survival and resistance to external stresses.

  • Cell-Surface Properties: The carbohydrate composition of the cell surface, including the presentation of D-mannoheptose in LPS, influences the hydrophobicity and charge of the bacterial cell. These properties are critical determinants of initial cell attachment to surfaces and subsequent biofilm formation.

  • Resistance to Antimicrobials: A complete and stable LPS core, which includes heptose residues, contributes to the intrinsic resistance of Gram-negative bacteria to many antibiotics by forming a permeability barrier.[9] Defects in the heptose biosynthesis pathway can lead to increased susceptibility to certain antimicrobial agents.

  • Host-Pathogen Interactions: LPS is a potent pathogen-associated molecular pattern (PAMP) that is recognized by the host's innate immune system.[14] The structure of the LPS core, including its heptose residues, can modulate the intensity and nature of this immune response.

While the primary role of D-mannoheptose is established within the context of LPS, there is evidence to suggest the presence of mannose-containing polysaccharides within the secreted EPS of some bacteria. For instance, in Pseudomonas aeruginosa, the Psl exopolysaccharide is composed of D-mannose, D-glucose, and L-rhamnose and is critical for biofilm initiation and structural integrity. Although this is not D-mannoheptose, it highlights the importance of mannose-family sugars in the biofilm matrix. Further research is needed to determine if D-mannoheptose itself is a direct component of the secreted exopolysaccharides in various bacterial species.

Methodologies for the Detection and Quantification of D-mannoheptose in Biofilms

The analysis of the monosaccharide composition of biofilm EPS is a critical step in understanding its structure and function. The following provides a general workflow and specific protocols for the detection and quantification of D-mannoheptose.

Experimental Workflow: From Biofilm to Monosaccharide Profile

Biofilm_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis Biofilm Biofilm Culture Harvest Harvest Biofilm Biofilm->Harvest EPS_Extraction EPS Extraction Harvest->EPS_Extraction Hydrolysis Polysaccharide Hydrolysis EPS_Extraction->Hydrolysis Derivatization Monosaccharide Derivatization (Optional) Hydrolysis->Derivatization Analysis Chromatographic Separation and Detection Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Workflow for monosaccharide analysis of biofilm EPS.

Detailed Experimental Protocols

Protocol 1: Extraction of Extracellular Polymeric Substances (EPS) from Biofilms

This protocol provides a general method for the extraction of EPS. The optimal method may vary depending on the bacterial species and biofilm characteristics.

  • Biofilm Culture: Grow the bacterial biofilm on a suitable surface (e.g., glass slides, microtiter plates) under desired conditions.

  • Harvesting: Gently scrape the biofilm from the surface into a sterile buffer (e.g., phosphate-buffered saline).

  • Centrifugation: Centrifuge the biofilm suspension to pellet the bacterial cells. The supernatant contains the loosely bound EPS.

  • Extraction of Tightly Bound EPS (Optional): The cell pellet can be resuspended in a chemical extraction solution (e.g., 0.5 M NaOH, 0.2 M EDTA) and incubated to release the more tightly associated EPS. This is followed by another centrifugation step to remove the cells.

  • Precipitation: To the EPS-containing supernatant, add cold ethanol (2-3 volumes) and incubate overnight at -20°C to precipitate the polysaccharides.

  • Collection and Drying: Centrifuge to collect the precipitated EPS, wash with 70% ethanol, and then dry the pellet.

Protocol 2: Acid Hydrolysis of EPS Polysaccharides

This protocol describes the cleavage of glycosidic bonds to release the constituent monosaccharides.

  • Resuspend EPS: Resuspend a known amount of the dried EPS in a solution of trifluoroacetic acid (TFA) (e.g., 2 M TFA).

  • Hydrolysis: Incubate the mixture at a high temperature (e.g., 121°C) for a defined period (e.g., 1-2 hours).

  • Neutralization: After cooling, neutralize the acid by evaporation under a stream of nitrogen or by adding a base (e.g., NH4OH).

  • Resuspend Monosaccharides: Resuspend the dried hydrolysate in deionized water for analysis.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Monosaccharide Analysis

HPLC is a powerful technique for separating and quantifying monosaccharides.

  • Instrumentation: Use an HPLC system equipped with a carbohydrate analysis column (e.g., an anion-exchange column with pulsed amperometric detection (HPAEC-PAD) or a column suitable for refractive index detection).

  • Mobile Phase: The choice of mobile phase depends on the column and detection method. For HPAEC-PAD, a gradient of sodium hydroxide and sodium acetate is often used.

  • Standard Curve: Prepare standard solutions of known concentrations of D-mannoheptose and other relevant monosaccharides to generate a standard curve for quantification.

  • Sample Injection: Inject the hydrolyzed EPS sample and the standards onto the HPLC column.

  • Data Analysis: Identify the peaks corresponding to each monosaccharide based on their retention times compared to the standards. Quantify the amount of each monosaccharide by integrating the peak area and comparing it to the standard curve.

Therapeutic Potential: Targeting D-mannoheptose in Biofilms

The essentiality of the D-mannoheptose biosynthetic pathway for the integrity of the outer membrane in many Gram-negative pathogens makes its constituent enzymes attractive targets for the development of novel antimicrobial agents.[8] Inhibiting this pathway could lead to a compromised cell envelope, increased susceptibility to antibiotics, and potentially a reduced capacity for biofilm formation.

Furthermore, the presence of specific polysaccharides within the biofilm matrix opens up the possibility of using enzymes for biofilm dispersal. While specific "heptosidases" are not yet widely characterized for this purpose, the principle has been demonstrated with other polysaccharide-degrading enzymes, such as dispersin B, which targets poly-N-acetylglucosamine.[12] The discovery and application of enzymes that can specifically degrade heptose-containing polysaccharides within the biofilm matrix could represent a novel and targeted anti-biofilm strategy.

Conclusion

D-mannoheptose is a fundamentally important monosaccharide in the biology of many Gram-negative bacteria. Its integral role in the structure of LPS directly impacts the stability and function of the bacterial cell envelope, which is a critical factor in the context of biofilm formation and persistence. While its direct presence as a major component of the secreted EPS matrix requires further investigation across a broader range of species, its biosynthesis pathway presents a promising target for the development of new therapeutics aimed at combating biofilm-related infections. The methodologies outlined in this guide provide a framework for researchers to further explore the occurrence and significance of D-mannoheptose in their specific bacterial systems of interest, paving the way for a deeper understanding of biofilm architecture and the development of innovative anti-biofilm strategies.

References

  • Brodribb, T. L., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 488-497. [Link]

  • Valvano, M. A., et al. (2002). Novel pathways for biosynthesis of nucleotide-activated glycero-manno-heptose precursors of bacterial glycoproteins and cell surface polysaccharides. Microbiology, 148(1), 191-201. [Link]

  • Flemming, H. C., & Wingender, J. (2010). The biofilm matrix. Nature Reviews Microbiology, 8(9), 623-633. [Link]

  • Taylor, P. L., et al. (2008). Structure and function of sedoheptulose-7-phosphate isomerase, a critical enzyme for lipopolysaccharide biosynthesis and a target for antibiotic adjuvants. Journal of Biological Chemistry, 283(5), 2835-2845. [Link]

  • Raetz, C. R., & Whitfield, C. (2002). Lipopolysaccharide endotoxins. Annual review of biochemistry, 71(1), 635-700. [Link]

  • Kaplan, J. B. (2010). Biofilm dispersal: mechanisms, clinical implications, and potential therapeutic uses. Journal of dental research, 89(3), 205-218. [Link]

  • McArthur, F., et al. (2005). Functional analysis of the glycero-manno-heptose 7-phosphate kinase domain from the bifunctional HldE protein, which is involved in ADP-L-glycero-D-manno-heptose biosynthesis. Journal of bacteriology, 187(16), 5530-5537. [Link]

  • Valvano, M. A., et al. (2000). The rfaE gene from Escherichia coli encodes a bifunctional protein involved in biosynthesis of the lipopolysaccharide core precursor ADP-L-glycero-D-manno-heptose. Journal of bacteriology, 182(2), 488-497. [Link]

  • Tielen, P., et al. (2013). The composition of the extracellular matrix of Pseudomonas aeruginosa biofilms is dependent on the C-source. Frontiers in microbiology, 4, 1. [Link]

  • Adams, G. A., & Perry, M. B. (1967). D-glycero-D-manno-heptose as a component of lipopolysaccharides from Gram-negative bacteria. Canadian journal of microbiology, 13(12), 1605-1613. [Link]

  • Kneidinger, B., et al. (2001). Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose. Journal of Biological Chemistry, 276(24), 20935-20944. [Link]

  • Taylor, P. L., et al. (2008). Structure and function of sedoheptulose-7-phosphate isomerase, a critical enzyme for lipopolysaccharide biosynthesis and a target for antibiotic adjuvants. Journal of Biological Chemistry, 283(5), 2835-2845. [Link]

  • Adams, G. A., Quadling, C., & Perry, M. B. (1967). D-glycero-D-manno-heptose as a component of lipopolysaccharides from Gram-negative bacteria. Canadian journal of microbiology, 13(12), 1605-1613. [Link]

  • Genoscope. (n.d.). D-glycero-D-manno-heptose 7-phosphate biosynthesis. [Link]

  • Singh, S., et al. (2017). Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies. Frontiers in microbiology, 8, 2583. [Link]

  • Colvin, K. M., et al. (2011). The Psl polysaccharide of Pseudomonas aeruginosa is a social trait that is actively regulated by quorum sensing. Molecular microbiology, 82(3), 547-565. [Link]

  • Ma, L., et al. (2009). Assembly and development of the Pseudomonas aeruginosa biofilm matrix. PLoS pathogens, 5(3), e1000354. [Link]

  • Seviour, T., et al. (2021). The role of filamentous matrix molecules in shaping the architecture and emergent properties of bacterial biofilms. NPJ biofilms and microbiomes, 7(1), 1-13. [Link]

  • Kneidinger, B., et al. (2001). Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose. Journal of Biological Chemistry, 276(24), 20935-20944. [Link]

  • Kaplan, J. B. (2011). The role of exopolysaccharides in oral biofilms. Journal of dental research, 90(9), 1059-1068. [Link]

  • Wang, X., et al. (2024). Characterization of the ADP-β-d-manno-heptose biosynthetic enzymes from two pathogenic Vibrio strains. Applied Microbiology and Biotechnology, 108(1), 1-12. [Link]

  • Li, Y., et al. (2023). A Poly-D-Mannose Synthesized by a One-Pot Method Exhibits Anti-Biofilm, Antioxidant, and Anti-Inflammatory Properties In Vitro. Polymers, 15(16), 3369. [Link]

  • Diago-Navarro, E., et al. (2014). Antibiotic resistance related to biofilm formation in Klebsiella pneumoniae. Expert review of anti-infective therapy, 12(9), 1127-1138. [Link]

  • Porter, N. T., et al. (2022). Identification of strain-specific cues that regulate biofilm formation in Bacteroides thetaiotaomicron. Mbio, 13(1), e03538-21. [Link]

  • Choi, J., & Lee, J. Y. (2016). Biofilms as “connectors” for oral and systems medicine: a new opportunity for biomarkers, molecular targets, and bacterial eradication. International journal of molecular sciences, 17(12), 2113. [Link]

  • Valvano, M. A. (2003). Lipopolysaccharide modifications in Gram-negative bacteria. Glycobiology, 13(9), 18R-28R. [Link]

  • Denkhaus, E., et al. (2008). Analysis of microbial extracellular polysaccharides in biofilms by HPLC. Part I: Development of the analytical method using two complementary stationary phases. Analytical and bioanalytical chemistry, 391(2), 649-657. [Link]

  • Rühmann, B., et al. (2015). Methods to identify the unexplored diversity of microbial exopolysaccharides. Frontiers in microbiology, 6, 565. [Link]

  • Poosarla, V. G., et al. (2017). Dispersal and inhibitory roles of mannose, 2-deoxy-d-glucose, and N-acetylgalactosaminidase on the biofilm of Desulfovibrio vulgaris. Environmental microbiology reports, 9(6), 726-733. [Link]

  • Wang, S., et al. (2023). A focus on biofilm dispersal enzymes. NPJ biofilms and microbiomes, 9(1), 63. [Link]

  • Mahalingam, G., & Nallapareddy, S. R. (2015). Production and characterization of exopolysacharides (EPS) from the bacteria isolated from Pharma lab sinks. Journal of Pharmacy and Biological Sciences, 10(4), 48-54. [Link]

  • Denkhaus, E., et al. (2008). Analysis of microbial extracellular polysaccharides in biofilms by HPLC. Part I: Development of the analytical method using two complementary stationary phases. Analytical and bioanalytical chemistry, 391(2), 649-657. [Link]

  • Lu, T. K., & Collins, J. J. (2007). Dispersing biofilms with engineered enzymatic bacteriophage. Proceedings of the National Academy of Sciences, 104(27), 11197-11202. [Link]

  • Fleming, D., & Rumbaugh, K. P. (2024). An apparent lack of synergy between degradative enzymes against Staphylococcus aureus biofilms. MicroPublication Biology, 2024. [Link]

  • Das, J. R., et al. (2018). The role of exopolysaccharides in oral biofilms. FEMS microbiology reviews, 42(6), 762-779. [Link]

  • Sheng, G. P., Yu, H. Q., & Li, X. Y. (2010). Extracellular polymeric substances (EPS) of microbial aggregates in biological wastewater treatment systems: a review. Biotechnology advances, 28(6), 882-894. [Link]

  • Yasir, M., et al. (2024). Methods for Detection, Extraction, Purification, and Characterization of Exopolysaccharides of Lactic Acid Bacteria—A Systematic Review. Foods, 13(23), 3689. [Link]

  • MacLean, A. M., et al. (1998). Identification of the ADP-L-glycero-D-manno-heptose-6-epimerase (rfaD) and heptosyltransferase II (rfaF) biosynthesis genes from Haemophilus influenzae type b. Infection and immunity, 66(5), 2279-2284. [Link]

Sources

Foundational

chemical structure and stereochemistry of L-glycero-D-manno-heptose

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of L-glycero-D-manno-Heptose Foreword L-glycero-D-manno-heptose is more than a mere seven-carbon sugar; it is a cornerstone in the architecture of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of L-glycero-D-manno-Heptose

Foreword

L-glycero-D-manno-heptose is more than a mere seven-carbon sugar; it is a cornerstone in the architecture of the Gram-negative bacterial outer membrane and a critical mediator in the host-pathogen dialogue. As a fundamental constituent of the inner core of lipopolysaccharide (LPS), its structural integrity is paramount for bacterial survival and virulence.[1][2] Consequently, the biosynthetic machinery dedicated to its creation presents a promising frontier for the development of novel antimicrobial agents.[1][3] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the chemical structure, stereochemistry, and biological context of this pivotal monosaccharide. We will delve into the nuances of its configuration, the biosynthetic pathway that constructs it, and the analytical methodologies used to study it, offering insights grounded in established scientific principles.

The Molecular Architecture of L-glycero-D-manno-Heptose

L-glycero-D-manno-heptose is an aldoheptose, a monosaccharide containing seven carbon atoms and an aldehyde group in its linear form.[4][5] Its structure is complex, defined by multiple chiral centers that give rise to its specific three-dimensional shape—a critical factor for its biological function.

Linear and Cyclic Forms

In solution, L-glycero-D-manno-heptose exists in equilibrium between its open-chain (Fischer projection) and cyclic (Haworth projection) forms. The cyclic form, a six-membered ring, is known as a pyranose and is the predominant structure found in biological systems.[6] This cyclization occurs via an intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C5, creating a new stereocenter at C1, the anomeric carbon. This results in two possible anomers: α and β, which differ in the orientation of the hydroxyl group at C1.

Defining Stereochemistry: Deconstructing the Name

The name "L-glycero-D-manno-heptose" is a precise descriptor of the molecule's stereochemistry. Let's dissect it:

  • Heptose: Indicates a seven-carbon sugar.

  • D-manno: This specifies that the stereochemical arrangement of the hydroxyl groups at carbons C2, C3, C4, and C5 is analogous to that of D-mannose.

  • L-glycero: This prefix defines the stereochemistry at the C6 position. It describes the configuration of the (1S)-1,2-dihydroxyethyl side chain attached to the pyranose ring.[6] This is the key feature that distinguishes it from its C6 epimer, D-glycero-D-manno-heptose, which is also found in the LPS of some bacteria.[7][8]

The systematic IUPAC name for the pyranose form is (3S,4S,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol.[6]

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₇[5][9]
Molecular Weight 210.18 g/mol [6][9]
IUPAC Name (3S,4S,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol[6]
Common Synonyms LDManHep, L-glycero-D-manno-heptopyranose[6]
Biological Source Inner core of lipopolysaccharide in Gram-negative bacteria[1][2]

Biological Significance: The Heptose Core of LPS

The primary role of L-glycero-D-manno-heptose is as a building block for the inner core of lipopolysaccharide, a major component of the outer membrane of most Gram-negative bacteria.[2][10]

A Foundation for Membrane Integrity

LPS is a tripartite molecule composed of Lipid A, a core oligosaccharide, and an O-antigen polysaccharide chain.[10] L-glycero-D-manno-heptose residues, along with 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), form the highly conserved inner core region that bridges the endotoxic Lipid A to the more variable outer core and O-antigen.[1][10] This heptose-containing region is crucial for maintaining the structural integrity of the outer membrane. Bacterial mutants unable to synthesize or incorporate this heptose often produce truncated LPS, leading to a compromised outer membrane barrier.[11] This results in hypersensitivity to hydrophobic antibiotics, detergents, and bile salts, and often attenuates bacterial virulence.[1][11]

A Signal to the Immune System

Beyond its structural role, an intermediate in the heptose biosynthetic pathway, ADP-L-glycero-β-D-manno-heptose, has been identified as a novel Pathogen-Associated Molecular Pattern (PAMP).[12] When Gram-negative bacteria invade a host cell, this molecule can enter the host cytosol and be recognized by the alpha kinase 1 (ALPK1) protein, triggering a pro-inflammatory signaling cascade.[12] This highlights the dual nature of the heptose pathway: essential for the bacterium, yet a beacon for the host's innate immune system.

The Biosynthetic Pathway: A Target for Drug Discovery

The synthesis of L-glycero-D-manno-heptose is a multi-step enzymatic process that provides several potential targets for novel antibacterial agents. The pathway culminates in the production of ADP-L-glycero-D-manno-heptose, the activated sugar nucleotide required by heptosyltransferases for incorporation into the LPS core.[][14]

The pathway begins with the metabolite sedoheptulose 7-phosphate and proceeds through the formation of the D-glycero-D-manno-heptose isomer before a final epimerization step.

Key Enzymatic Steps:

  • Isomerization (GmhA): Sedoheptulose 7-phosphate is converted to D-glycero-D-manno-heptose 7-phosphate.[15][16]

  • Kinase/Adenylyltransferase (HldE): A bifunctional enzyme first phosphorylates C1 to form D-glycero-β-D-manno-heptose 1,7-bisphosphate, then activates it with ATP.[17]

  • Phosphatase (GmhB): The phosphate at C7 is removed to yield D-glycero-D-manno-heptose 1-phosphate.[15][17]

  • Activation: The heptose 1-phosphate is activated with ATP to form ADP-D-glycero-β-D-manno-heptose.

  • Epimerization (HldD/RfaD): The crucial final step involves the enzyme ADP-L-glycero-D-manno-heptose 6-epimerase, which interconverts the D,D-heptose into the required ADP-L-glycero-D-manno-heptose (ADP-L,D-Hep).[11][][15]

Biosynthesis of ADP-L-glycero-D-manno-heptose cluster_0 Biosynthesis Pathway cluster_1 Incorporation S7P Sedoheptulose 7-Phosphate DDH7P D-glycero-D-manno-heptose 7-P S7P->DDH7P GmhA (Isomerase) DDH17BP D-glycero-β-D-manno-heptose 1,7-BP DDH7P->DDH17BP HldE (Kinase domain) ADP_DDH ADP-D-glycero-β-D-manno-heptose DDH17BP->ADP_DDH HldE (Adenylyltransferase) / GmhB (Phosphatase) ADP_LDH ADP-L-glycero-β-D-manno-heptose ADP_DDH->ADP_LDH HldD (Epimerase) LPS LPS Inner Core ADP_LDH->LPS Heptosyltransferases

Caption: Biosynthesis pathway of ADP-L-glycero-D-manno-heptose.

Methodologies for Synthesis and Analysis

The study of L-glycero-D-manno-heptose and its role in LPS requires robust methods for its chemical synthesis and subsequent analysis.

Chemical Synthesis

The chemical synthesis of complex, higher-carbon sugars like L-glycero-D-manno-heptose is a challenging endeavor due to the multiple stereocenters.[18][19] Modern synthetic strategies often employ starting materials such as L-lyxose or D-ribose.[18][19] Key steps can include diastereoselective reactions, such as Mukaiyama-type aldol reactions, to build the seven-carbon backbone with the correct stereochemistry.[18][19] These synthetic routes are essential for producing well-defined heptose building blocks and oligosaccharides needed for immunological studies and inhibitor screening.[20][21]

Analytical Workflow for Heptose Characterization in LPS

A self-validating system for analyzing heptose content from a bacterial source involves extraction, hydrolysis, and chromatographic identification. This ensures that the observed monosaccharide is indeed a component of the macromolecular LPS.

Protocol: Heptose Analysis in Gram-Negative Bacteria

  • Bacterial Culture & Lysis: Grow the bacterial strain of interest to the desired density. Harvest cells and perform lysis to release cellular components.

  • LPS Extraction: Perform a hot phenol-water extraction to isolate the crude LPS from other cellular macromolecules. This is a standard protocol that partitions lipids and proteins away from the polysaccharide components.

  • Purification: Treat the crude extract with nucleases (DNase, RNase) and proteases to remove contaminating nucleic acids and proteins. Further purify the LPS by ultracentrifugation.

  • Acid Hydrolysis: Cleave the glycosidic bonds of the purified LPS using mild acid hydrolysis (e.g., with acetic acid or trifluoroacetic acid) to release the constituent monosaccharides.

  • Derivatization: Convert the released monosaccharides into volatile derivatives, such as alditol acetates, for gas chromatography analysis.

  • Chromatographic Analysis:

    • Gas-Liquid Chromatography (GLC): Separate and quantify the derivatized monosaccharides.[7] Compare retention times to authentic standards of L-glycero-D-manno-heptose and D-glycero-D-manno-heptose.

    • High-Performance Anion-Exchange Chromatography (HPAEC): For analyzing phosphorylated intermediates from biosynthetic studies, HPAEC coupled with pulsed amperometric detection is highly effective.[15][17]

  • Structural Confirmation: For unambiguous identification, collect fractions from chromatography and perform Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and stereochemical structure.[22]

Analytical Workflow cluster_workflow Workflow for Heptose Analysis from Bacteria A 1. Bacterial Culture & Harvest B 2. LPS Extraction (Hot Phenol-Water) A->B C 3. Enzymatic Cleanup & Purification B->C D 4. Mild Acid Hydrolysis C->D E 5. Derivatization (e.g., Alditol Acetates) D->E F 6. GC-MS Analysis E->F G 7. NMR Confirmation (If required) F->G

Caption: Experimental workflow for the analysis of heptose in LPS.

Conclusion and Future Outlook

L-glycero-D-manno-heptose is a molecule of profound importance in the biology of Gram-negative bacteria. Its intricate stereochemistry is essential for its function as a key structural element of the LPS inner core. The elucidation of its biosynthetic pathway has not only deepened our understanding of bacterial membrane assembly but has also unveiled a new set of validated targets for the development of urgently needed antibiotics. Future research will likely focus on designing specific inhibitors for enzymes like the HldE kinase/adenylyltransferase and the HldD epimerase, with the goal of disrupting LPS biosynthesis and restoring susceptibility to existing antibiotics. Furthermore, a deeper understanding of how its activated form, ADP-heptose, modulates the host immune system could pave the way for novel immunotherapies and vaccine adjuvants. The continued study of this unique seven-carbon sugar remains a critical endeavor in the fields of microbiology, immunology, and drug discovery.

References

  • Adams, G. A., Quadling, C., & Perry, M. B. (1967). D-GLYCERO-D-MANNO-HEPTOSE AS A COMPONENT OF LIPOPOLYSACCHARIDES FROM GRAM-NEGATIVE BACTERIA. Canadian Journal of Microbiology, 13(12), 1605-1613.
  • Bandyopadhyay, P., & Banik, B. K. (2008). Synthesis and Quantitative Evaluation of Glycero-D-manno-heptose Binding to Concanavalin A by Fluorous-Tag Assistance. Chemistry - An Asian Journal, 3(1), 125-131.
  • Santa Cruz Biotechnology. (n.d.). L-Glycero-D-mannoheptose. SCBT.
  • National Center for Biotechnology Information. (n.d.). L-Glycero-D-Manno-Heptose. PubChem.
  • BOC Sciences. (n.d.). ADP-L-glycero-b-D-manno-heptose. BOC Sciences.
  • Kneidinger, B., Graninger, M., Puchberger, M., Kosma, P., & Messner, P. (2001). Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose. Journal of Biological Chemistry, 276(24), 20935-20944.
  • Antonov, K. V., Backinowsky, L. V., Grzeszczyk, B., Brade, L., Holst, O., & Zamojski, A. (1998). Synthesis and Serological Characterization of L-glycero-alpha-D-manno-heptopyranose-containing Di- And Tri-Saccharides of the Non-Reducing Terminus of the Escherichia Coli K-12 LPS Core Oligosaccharide.
  • Wang, Y., Li, Y., Li, Y., Song, J., & Li, X. (2020). Synthesis of l-glycero- and d-glycero-d-manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2. Organic Letters, 22(20), 8018–8022.
  • Valvano, M. A., Marolda, C. L., Bittner, M., Glaskin-Clay, T. L., Simon, T. L., & Klena, J. D. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 488-497.
  • Valvano, M. A., & Raetz, C. R. H. (2005). Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. Journal of Bacteriology, 187(11), 3845–3853.
  • Mitrus, I., & Brzostek, K. (2023). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. International Journal of Molecular Sciences, 24(10), 8887.
  • National Center for Biotechnology Information. (n.d.). ADP-L-Glycero-D-manno-heptose. PubChem.
  • Valvano, M. A. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 488-497.
  • CymitQuimica. (n.d.). L-Glycero-D-manno-heptose. CymitQuimica.
  • Muthana, S. M., & Gildersleeve, J. C. (2012). Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. Molecules, 17(12), 13919-13931.
  • Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., ... & Valvano, M. A. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363-369.
  • Read, J. A., et al. (2004). The Mechanism of the Reaction Catalyzed by ADP-β-l-glycero-d-manno-heptose 6-Epimerase. Journal of the American Chemical Society, 126(29), 9034-9035.
  • Adams, G. A., Quadling, C., & Perry, M. B. (1967). D-glycero-D-manno-heptose as a component of lipopolysaccharides from Gram-negative bacteria. Canadian Journal of Microbiology, 13(12), 1605-13.
  • Shan, M., & Imperiali, B. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry, 8, 735.
  • Pornsuwan, S., et al. (2021). A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 846-855.
  • Wang, Y., Li, Y., Li, Y., Song, J., & Li, X. (2020). Synthesis of l- glycero- and d- glycero-d- manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2. Organic Letters, 22(20), 8018-8022.
  • Crich, D., & Banerjee, A. (2005). Synthesis and Stereoselective Glycosylation of d- and l-glycero-β-d-manno-Heptopyranoses. Organic Letters, 7(7), 1395-1398.
  • Crich, D., & Banerjee, A. (2005). Synthesis and stereoselective glycosylation of D- and L-glycero-beta-D-manno-heptopyranoses. Organic Letters, 7(7), 1395-8.

Sources

Protocols & Analytical Methods

Method

Application Note: Enzymatic Synthesis of ADP-D-glycero-β-D-manno-heptose In Vitro

Introduction and Biological Significance ADP-D-glycero-β-D-manno-heptose (ADP-heptose) is a critical nucleotide sugar intermediate required for the biosynthesis of the lipopolysaccharide (LPS) inner core in Gram-negative...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Significance

ADP-D-glycero-β-D-manno-heptose (ADP-heptose) is a critical nucleotide sugar intermediate required for the biosynthesis of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria[1]. Beyond its structural role in bacterial cell envelopes, ADP-heptose has recently been identified as a highly potent, cytosolically active Pathogen-Associated Molecular Pattern (PAMP).

During infection, bacteria (such as Helicobacter pylori, Campylobacter jejuni, and Shigella flexneri) inject ADP-heptose into host cells via Type IV secretion systems or outer membrane vesicles. Once in the host cytosol, ADP-heptose is recognized by the Alpha-kinase 1 (ALPK1) sensor. This binding event triggers the phosphorylation and oligomerization of TIFA (TRAF-interacting protein with forkhead-associated domain), which subsequently recruits TRAF6 to activate the canonical NF-κB inflammatory cascade[2][3].

Because chemical synthesis of ADP-heptose is notoriously complex and low-yield due to the stereospecificity of the heptose ring and the fragile diphosphate linkage, in vitro enzymatic synthesis using recombinant bacterial enzymes has become the gold standard for generating pure ADP-heptose for immunological and drug discovery assays[4][5].

ALPK1_TIFA_Axis ADPHep ADP-Heptose (Bacterial PAMP) ALPK1 ALPK1 (Cytosolic Sensor) ADPHep->ALPK1 Binds & Activates TIFA TIFA (Phosphorylated Thr9) ALPK1->TIFA Phosphorylates TRAF6 TRAF6 (Oligomerization) TIFA->TRAF6 Recruits NFKB NF-κB Activation (Pro-inflammatory Cytokines) TRAF6->NFKB Canonical Signaling

Fig 1. ADP-heptose activates the host ALPK1-TIFA-TRAF6 axis, triggering NF-κB inflammation.

Mechanistic Overview of the Biosynthetic Pathway

The in vitro synthesis of ADP-heptose relies on a highly efficient, four-step enzymatic cascade utilizing three recombinant enzymes: GmhA , HldE , and GmhB [1].

  • Isomerization : GmhA (sedoheptulose 7-phosphate isomerase) converts the commercially available precursor Sedoheptulose-7-phosphate (S7P) into D-glycero-D-manno-heptose-7-phosphate.

  • Kinase Phosphorylation : The N-terminal kinase domain of the bifunctional enzyme HldE utilizes ATP to phosphorylate the intermediate, yielding D-glycero-D-manno-heptose-1,7-bisphosphate (HBP).

  • Dephosphorylation : GmhB (D,D-heptose 1,7-bisphosphate phosphatase) specifically removes the phosphate at the C-7 position to generate D-glycero-D-manno-heptose-1-phosphate. Note: Without GmhB, the reaction dead-ends at HBP, which is a 100-fold weaker ALPK1 agonist than ADP-heptose[3].

  • Nucleotide Activation : The C-terminal adenylyltransferase domain of HldE consumes a second molecule of ATP to transfer an AMP moiety to the 1-phosphate group, yielding the final product: ADP-D-glycero-β-D-manno-heptose.

Biosynthesis S7P Sedoheptulose-7-P (S7P) Hep7P D-glycero-D-manno- heptose-7-P S7P->Hep7P GmhA (Isomerase) HBP D-glycero-D-manno- heptose-1,7-bisP Hep7P->HBP HldE (Kinase) + ATP, Mg2+ Hep1P D-glycero-D-manno- heptose-1-P HBP->Hep1P GmhB (Phosphatase) ADP_Hep ADP-D-glycero-β-D- manno-heptose Hep1P->ADP_Hep HldE (Adenylyltransferase) + ATP, Mg2+

Fig 2. Four-step enzymatic cascade for in vitro synthesis of ADP-D-mannoheptose from S7P.

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating and high-yield protocol, several critical biochemical parameters must be strictly controlled[1][4]:

  • ATP to S7P Ratio (3:1) : The pathway consumes exactly two equivalents of ATP per molecule of ADP-heptose generated. Providing ATP at a 6 mM concentration (against 2 mM S7P) ensures that the kinase and adenylyltransferase steps are driven to completion without substrate depletion.

  • Magnesium Requirement (10 mM MgCl₂) : Mg²⁺ is an obligate cofactor for all ATP-dependent enzymes. It neutralizes the negative charges of the ATP phosphate groups, facilitating nucleophilic attack by the HldE kinase and adenylyltransferase domains. It is also required for the phosphatase activity of GmhB.

  • Buffer Selection (HEPES, pH 6.5) : The pH optimum for this multi-enzyme cascade is slightly acidic to neutral. A pH of 6.5 balances the catalytic efficiency of GmhA, HldE, and GmhB while preventing the spontaneous hydrolysis of the labile diphosphate bond in the final ADP-heptose product.

  • Enzyme Stoichiometry : HldE is added at twice the mass concentration (4 μg) of GmhA and GmhB (2 μg each) because HldE must catalyze two distinct, rate-limiting steps in the cascade.

Materials and Quantitative Reaction Parameters

All quantitative data for the standard 100 μL reaction system is summarized below for easy comparison and scaling. Recombinant enzymes (e.g., from C. jejuni or E. coli) should be purified via Ni-NTA affinity chromatography and dialyzed into a compatible storage buffer (10 mM HEPES pH 7.0, 10 mM KCl, 0.5 mM DTT, 50% glycerol) prior to use[4].

ComponentStock ConcentrationFinal Concentration / MassVolume (per 100 μL rxn)Purpose
HEPES Buffer (pH 6.5) 200 mM20 mM10 μLpH stabilization
KCl 200 mM20 mM10 μLIonic strength / Enzyme stability
MgCl₂ 100 mM10 mM10 μLEssential catalytic cofactor
Sedoheptulose-7-phosphate 20 mM2 mM10 μLPrimary carbon substrate
ATP 60 mM6 mM10 μLPhosphate and Adenyl donor
Recombinant GmhA 1 mg/mL2 μg2 μLCatalyzes Step 1
Recombinant HldE 1 mg/mL4 μg4 μLCatalyzes Steps 2 & 4
Recombinant GmhB 1 mg/mL2 μg2 μLCatalyzes Step 3
Nuclease-Free Water N/AN/A42 μLVolume adjustment

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly
  • Thaw all buffer components, S7P, and ATP on ice. Keep recombinant enzymes (GmhA, HldE, GmhB) at -20°C until immediately before use to prevent loss of activity.

  • In a sterile 1.5 mL microcentrifuge tube, sequentially add Nuclease-Free Water, HEPES, KCl, and MgCl₂. Mix by gentle pipetting.

  • Add the substrates: S7P and ATP. Vortex briefly and spin down.

  • Add the recombinant enzymes: GmhA, HldE, and GmhB.

    • Self-Validation Control: Always prepare a "Mock Synthesis" control where the enzymes are heat-inactivated at 98°C for 10 minutes prior to their addition to the reaction mix. This ensures any downstream immunological activity is strictly due to the synthesized ADP-heptose and not endotoxin contamination in the enzyme preps[4].

Phase 2: Incubation & Termination
  • Incubate the reaction mixture at 37°C for 18 hours in a thermocycler or water bath to allow the cascade to reach equilibrium.

  • Terminate the reaction by incubating the tubes at 98°C for 10 minutes .

    • Causality: This critical heat-inactivation step denatures and precipitates the recombinant enzymes, halting the reaction and preventing any reverse catalysis or degradation of the product[4][5].

Phase 3: Purification & Storage
  • Centrifuge the heat-inactivated mixture at 14,000 × g for 15 minutes at 4°C to pellet the denatured proteins.

  • Carefully transfer the supernatant (containing the soluble ADP-heptose) to a fresh, sterile tube.

  • Store the synthesized ADP-heptose aliquots at -20°C or -80°C . Avoid repeated freeze-thaw cycles to maintain the integrity of the phosphoester bonds.

Quality Control and Validation

To ensure the synthesized ADP-heptose is functionally and structurally sound, perform the following validation steps:

  • Analytical Validation : Analyze the supernatant using High-Performance Anion-Exchange Chromatography (HPAEC) or LC-MS/MS. The depletion of the S7P peak and the appearance of a distinct ADP-heptose peak (m/z corresponding to the specific mass of ADP-D-glycero-β-D-manno-heptose) validates the enzymatic turnover[1].

  • Functional Validation (ALPK1/TIFA Axis) : Transfect or permeabilize human epithelial reporter cells (e.g., HeLa 57A or HT29-MTX cells expressing an NF-κB luciferase reporter) with the synthesized mixture. A successful synthesis will yield a >1000-fold increase in NF-κB activation compared to the mock-synthesized control, confirming the presence of biologically active ADP-heptose[3][5].

References

  • Cui, J., Duizer, C., Bouwman, L. I., van Rooijen, K. S., Voogdt, C. G. P., van Putten, J. P. M., & de Zoete, M. R. (2021). "In vitro synthesized C. jejuni heptose metabolites." Bio-protocol. URL:[Link]

  • Cui, J., Bouwman, L. I., Lu, H. Z., van der Woude, J., van Rooijen, K. S., ... & de Zoete, M. R. (2021). "The ALPK1 pathway drives the inflammatory response to Campylobacter jejuni in human intestinal epithelial cells." PLOS Pathogens. URL:[Link]

  • Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., ... & Messner, P. (2002). "Biosynthesis Pathway of ADP-L-glycero-β-D-manno-Heptose in Escherichia coli." Journal of Bacteriology. URL:[Link]

  • Milivojevic, M., Dangeard, A. S., Kasper, C. A., Tschon, T., Eberhardt, J., ... & Arrieumerlou, C. (2017). "ALPK1 controls TIFA/TRAF6-dependent innate immunity against heptose-1,7-bisphosphate of gram-negative bacteria." PLOS Pathogens. URL:[Link]

  • Duda, K. A., & Holst, O. (2023). "A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection." International Journal of Molecular Sciences. URL:[Link]

Sources

Application

Application Note: Structural Identification of D-mannoheptose using NMR Spectroscopy

Introduction D-mannoheptose is a seven-carbon monosaccharide that plays a significant role in various biological processes and is a key structural component of some bacterial polysaccharides. Its precise structural ident...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

D-mannoheptose is a seven-carbon monosaccharide that plays a significant role in various biological processes and is a key structural component of some bacterial polysaccharides. Its precise structural identification is crucial for research in glycobiology, drug development, and quality control of natural products. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of carbohydrates like D-mannoheptose.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the unambiguous identification of D-mannoheptose. The methodologies described herein are designed to provide not only the primary structure but also insights into the stereochemistry and conformational equilibria of the molecule in solution.[3]

The complexity of carbohydrate NMR spectra, characterized by significant signal overlap in the proton dimension, necessitates a multi-technique approach.[1][2][3] This guide will detail the causality behind the selection of specific NMR experiments and provide step-by-step protocols for sample preparation, data acquisition, and spectral interpretation.

Foundational Principles of Carbohydrate NMR

The structural complexity of carbohydrates requires a suite of NMR experiments to resolve overlapping signals and establish connectivity.[1][3][4] The typical chemical shift ranges for carbohydrate ring protons are 3-6 ppm, with anomeric protons appearing further downfield (4.5-5.5 ppm).[1] Carbon signals for the ring carbons are typically found between 60-110 ppm.[1]

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra
  • ¹H NMR: Provides initial information on the number and chemical environment of protons in the molecule. For carbohydrates, the anomeric proton signals are particularly diagnostic. However, severe signal overlap in the 3-4 ppm region is common for the other ring protons.[1][5]

  • ¹³C NMR: Offers better signal dispersion than ¹H NMR. The chemical shift of the anomeric carbon (C1) is highly indicative of the anomeric configuration (α or β).[6]

Two-Dimensional (2D) NMR: The Key to Unambiguous Assignment

Due to the limitations of 1D NMR, 2D experiments are indispensable for the complete structural elucidation of carbohydrates.[3][4][7]

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically over two to three bonds (²JHH, ³JHH).[7] It is the primary tool for tracing the proton spin systems within the pyranose ring, starting from the well-resolved anomeric proton.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with its directly attached carbon atom (¹JCH).[7][8][9] It is highly sensitive and allows for the unambiguous assignment of carbons once the proton assignments are known. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH).[7][8][9] HMBC is crucial for piecing together the carbon skeleton and confirming the connectivity across the glycosidic bond in oligosaccharides.

  • TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying all protons belonging to a single monosaccharide residue.

Experimental Workflow for D-mannoheptose Identification

The following diagram outlines the logical flow from sample preparation to the final structural confirmation of D-mannoheptose.

D_mannoheptose_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Validation Sample D-mannoheptose Sample Dissolution Dissolve in D₂O Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer High-Field NMR (≥500 MHz) NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Data Processing OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure Validation Compare with Literature Data Structure->Validation Final_Structure Confirmed D-mannoheptose Structure Validation->Final_Structure

Caption: Workflow for the NMR-based identification of D-mannoheptose.

Detailed Protocols

Sample Preparation

The quality of the NMR data is highly dependent on proper sample preparation. For carbohydrate analysis, deuterium oxide (D₂O) is the solvent of choice.[2]

Protocol:

  • Weighing: Accurately weigh 10-20 mg of the D-mannoheptose sample. For 2D NMR experiments, a higher concentration is recommended.[1]

  • Dissolution: Dissolve the sample in 0.5-0.6 mL of high-purity D₂O (99.9%).

  • Lyophilization (Optional but Recommended): To remove any exchangeable protons from hydroxyl groups, freeze the sample and lyophilize it to dryness. Repeat this step two more times, each time re-dissolving in D₂O. This minimizes the residual HOD (water) signal in the final spectrum.

  • Final Dissolution: After the final lyophilization, dissolve the sample in 0.5 mL of D₂O (99.96%).

  • Transfer: Carefully transfer the solution into a high-quality 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) can be added.

NMR Data Acquisition

High-field NMR instruments (≥ 500 MHz) are recommended to achieve optimal resolution for carbohydrate samples.[1]

Protocol:

  • Instrument Setup: Insert the sample into the NMR spectrometer and allow it to equilibrate to the desired temperature (typically 298 K).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of D₂O and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard pulse program with water suppression (e.g., presaturation).

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • COSY: Use a standard gradient-selected COSY pulse sequence.

    • HSQC: Use a gradient-selected, sensitivity-enhanced HSQC experiment. Set the ¹JCH coupling constant to approximately 145 Hz.

    • HMBC: Use a gradient-selected HMBC experiment. Optimize the long-range coupling constant (nJCH) to a value between 6-8 Hz to observe both ²JCH and ³JCH correlations.

Data Analysis and Interpretation

The systematic analysis of the 1D and 2D NMR spectra will lead to the complete assignment of all proton and carbon signals of D-mannoheptose.

Step-by-Step Assignment Strategy
  • Identify Anomeric Signals: In the ¹H spectrum, locate the anomeric proton (H1) signals, which are typically well-separated doublets in the region of 4.5-5.5 ppm. The coupling constant (³J(H1,H2)) can provide initial information about the anomeric configuration (small J for α, larger J for β in manno-configuration).

  • Trace the Proton Spin System with COSY: Starting from the H1 cross-peak in the COSY spectrum, identify the correlation to H2. From H2, trace the connectivity to H3, and so on, until all protons of the ring are assigned.

  • Assign Carbons with HSQC: Use the HSQC spectrum to correlate each assigned proton to its directly attached carbon. This will provide the assignments for C1 through C7.

  • Confirm Connectivity with HMBC: The HMBC spectrum is used to verify the assignments and confirm the overall structure. For example, the anomeric proton (H1) should show correlations to C2, C3, and C5 (in a pyranose ring).

The following diagram illustrates the key correlations used for structural assignment.

Caption: Key NMR correlations for D-mannoheptose assignment.

Expected Chemical Shifts and Coupling Constants

The following table provides approximate ¹H and ¹³C chemical shifts for methyl l-glycero-α-d-manno-heptopyranoside, which serves as a reference for D-mannoheptose. Note that the presence of α and β anomers in solution will result in two sets of signals.[10]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1~4.32 (β), ~4.57 (α)~101.4 (β), ~94.8 (α)
2~3.73~71.0
3~3.35~74.1
4~3.70~66.2
5~3.16~74.7
6~3.84~69.3
7~3.56~62.8

Note: These values are based on a derivative and may vary for the free sugar. The α to β anomer ratio can also influence the observed spectra.[10]

Troubleshooting and Best Practices

  • Poor Water Suppression: If the residual HOD peak is too large, it can obscure nearby signals, particularly the anomeric protons.[2] Ensure thorough lyophilization with high-purity D₂O and use an appropriate water suppression pulse sequence. Varying the temperature can also shift the water signal.[2]

  • Signal Overlap: In complex spectra, even with high-field instruments, signal overlap can be an issue.[11] Acquiring data at different temperatures or using advanced techniques like 3D NMR may be necessary in some cases.

  • Low Sensitivity: For samples with low concentration, increase the number of scans for all experiments. Using a cryoprobe can significantly enhance sensitivity.

Conclusion

This application note provides a comprehensive framework for the identification and structural elucidation of D-mannoheptose using a combination of 1D and 2D NMR spectroscopy techniques. By following the detailed protocols for sample preparation, data acquisition, and the systematic approach to spectral interpretation, researchers can confidently determine the complete structure of this important monosaccharide. The combination of COSY, HSQC, and HMBC experiments provides a self-validating system for unambiguous assignments, ensuring the scientific integrity of the results.

References

  • Wikipedia. Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]

  • Hicks, L. M., et al. (2019). Carbohydrate Characterization through Multidimensional NMR: An Undergraduate Organic Laboratory Experiment. Journal of Chemical Education. [Link]

  • University of Cambridge. (2011). NMR Sample Preparation Guidelines. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • CIGS. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. [Link]

  • Freire, F., et al. (2013). Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and its use as intermediate in the synthesis of l-glycero-d-manno-heptose containing disaccharides. Beilstein Journal of Organic Chemistry. [Link]

  • EPFL. 2D NMR. [Link]

  • Prezi. (2026). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Research Explorer. (2019). New NMR methods applied to carbohydrate analysis. [Link]

  • National Institutes of Health. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. [Link]

  • National Institutes of Health. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. [Link]

  • ResearchGate. (a) Anomeric regions of 1 H NMR spectra of (i) Mannan P.arc and (ii).... [Link]

  • ResearchGate. 13 C and 1 H chemical shifts of the each mannose of M5. [Link]

  • SLU Library. Studies of Carbohydrate Structure, Properties and Interactions by NMR Spectroscopy. [Link]

  • iris.unina.it. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. [Link]

Sources

Method

Application Note: Mass Spectrometry-Based Characterization of D-Mannoheptose in Bacterial Glycoproteins

Biological Context and Strategic Significance Traditionally, D-glycero-D-manno-heptose (heptose) has been characterized almost exclusively as a core structural building block of lipopolysaccharides (LPS) in Gram-negative...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Context and Strategic Significance

Traditionally, D-glycero-D-manno-heptose (heptose) has been characterized almost exclusively as a core structural building block of lipopolysaccharides (LPS) in Gram-negative bacteria. However, advanced high-resolution mass spectrometry (HRMS) has unveiled its critical, yet elusive, role as a post-translational modification in bacterial glycoproteins. Notable examples include the S-layer glycoproteins of Aneurinibacillus thermoaerophilus, the exosporangial BclA3 glycoprotein of Clostridium difficile1, and the AIDA-I autotransporter in Escherichia coli.

Beyond structural integrity, heptose and its biosynthetic precursors—specifically ADP-heptose and heptose-1,7-bisphosphate (HBP)—have recently been identified as potent pathogen-associated molecular patterns (PAMPs). Upon delivery into the host cytosol (e.g., via the Helicobacter pylori Type IV secretion system), these metabolites are detected by the host kinase ALPK1, triggering TIFA oligomerization and driving robust NF-κB-mediated inflammation 2, 3.

Because heptosylation is a rare, non-mammalian modification, it presents a highly specific target for diagnostics and narrow-spectrum therapeutics. However, the lack of heptose-specific antibodies and the isobaric complexity of glycoconjugates make chemical glycoproteomics and HRMS the only definitive methods for its structural elucidation 4.

Mechanistic Pathway: Biosynthesis and Immune Activation

Understanding the biosynthetic origin of heptose is crucial for interpreting MS data, as pathway intermediates (like HBP and ADP-heptose) often co-purify with mature glycoproteins or act as independent signaling molecules.

G S7P Sedoheptulose-7-Phosphate GmhA GmhA (Isomerase) S7P->GmhA Heptose7P D-glycero-D-manno-heptose-7-P GmhA->Heptose7P HldE1 HldE / GmhC (Kinase) Heptose7P->HldE1 HBP Heptose-1,7-bisphosphate (HBP) HldE1->HBP GmhB GmhB (Phosphatase) HBP->GmhB ALPK1 Host ALPK1 Receptor HBP->ALPK1 Host Cell Entry Heptose1P D-glycero-D-manno-heptose-1-P GmhB->Heptose1P HldE2 HldE (Adenylyltransferase) Heptose1P->HldE2 ADPHeptose ADP-D-glycero-β-D-manno-heptose HldE2->ADPHeptose GT Glycosyltransferases (e.g., Aah) ADPHeptose->GT Bacterial Glycosylation ADPHeptose->ALPK1 Host Cell Entry (T4SS/OMVs) Glycoprotein Heptosylated Glycoprotein (e.g., AIDA-I, BclA3) GT->Glycoprotein TIFA TIFA Oligomerization ALPK1->TIFA NFkB NF-κB Activation & Inflammation TIFA->NFkB

Fig 1. Biosynthesis of D-mannoheptose, its incorporation into glycoproteins, and host immune activation.

Analytical Challenges and Rationale

Analyzing heptosylated proteins requires overcoming several distinct hurdles:

  • Lability of the Glycosidic Bond: Heptose residues are highly prone to in-source fragmentation and neutral loss during standard Collision-Induced Dissociation (CID), which often strips the glycan without breaking the peptide backbone.

  • Microheterogeneity: Glycosylation sites are often partially occupied or modified with varying glycan chain lengths (e.g., repeating HexNAc-Heptose units).

  • Fragmentation Strategy: To solve this, Stepped Collision Energy (SCE) Higher-energy Collisional Dissociation (HCD) must be combined with Electron-Transfer/Higher-Energy Collision Dissociation (EThcD). SCE-HCD provides diagnostic oxonium ions and peptide sequence tags, while EThcD utilizes electron transfer to cleave the peptide backbone (generating c/z ions) while keeping the labile heptose-peptide bond intact for exact site localization.

Experimental Workflow and Protocol

Workflow Ext Glycoprotein Extraction Dig Proteolytic Digestion (Trypsin/Proteinase K) Ext->Dig Enr HILIC Enrichment of Glycopeptides Dig->Enr LC Nano-LC Separation Enr->LC MS High-Res MS/MS (HCD & EThcD) LC->MS Data Bioinformatic Analysis (Open Search) MS->Data

Fig 2. Bottom-up glycoproteomics workflow for the MS analysis of heptosylated glycopeptides.

Step-by-Step Methodology

Phase 1: Glycoprotein Extraction and Digestion

  • Cell Lysis & Extraction: Resuspend bacterial pellets in 8 M urea, 100 mM Tris-HCl (pH 8.0). Disrupt via probe sonication (3 cycles, 15s on/off, on ice) and clarify by centrifugation at 15,000 × g for 20 min.

  • Reduction & Alkylation: Add 5 mM dithiothreitol (DTT) for 45 min at 37°C. Alkylate with 15 mM iodoacetamide (IAA) for 30 min in the dark at room temperature.

  • Proteolytic Digestion: Dilute the urea concentration to <2 M using 50 mM ammonium bicarbonate. Add a Trypsin/Lys-C mix (1:50 enzyme:protein ratio) and incubate overnight at 37°C.

    • Causality Note: For heavily glycosylated surface proteins (e.g., C. difficile spore coats), steric hindrance may prevent tryptic cleavage. In such cases, a secondary digestion with Proteinase K is strictly recommended to generate smaller, MS-amenable glycopeptides.

  • Desalting: Acidify the digest to 1% trifluoroacetic acid (TFA) and desalt using C18 Sep-Pak cartridges. Elute in 50% acetonitrile (ACN)/0.1% TFA and lyophilize.

Phase 2: Glycopeptide Enrichment (HILIC)

  • Equilibration: Resuspend ZIC-HILIC magnetic beads in binding buffer (80% ACN/1% TFA).

  • Sample Loading: Reconstitute the digested peptides in the binding buffer and incubate with the beads for 30 min with end-over-end rotation.

    • Causality Note: Hydrophilic Interaction Liquid Chromatography (HILIC) selectively retains polar glycopeptides via hydrogen bonding and dipole-dipole interactions, while unmodified, hydrophobic peptides remain in the supernatant.

  • Washing & Elution: Wash the beads three times with 80% ACN/1% TFA. Elute the enriched glycopeptides with 0.1% TFA in MS-grade water. Lyophilize the eluate.

    • Self-Validating QC Check: Analyze 5% of the initial flow-through on a rapid 15-min LC-MS gradient. The absence of diagnostic oxonium ions (m/z 204.08 or 193.07) in the flow-through validates that the enrichment successfully captured the target glycoforms.

Phase 3: LC-MS/MS Acquisition

  • Chromatography: Inject the sample onto a Nano-LC system equipped with a C18 analytical column (75 μm × 25 cm, 2 μm particle size). Run a 90-minute gradient from 2% to 35% Buffer B (80% ACN, 0.1% Formic Acid).

  • MS1 Settings: Orbitrap resolution at 120,000; scan range m/z 400–2000; AGC target 3e6.

  • MS2 Settings (Product-Dependent Triggering):

    • Perform an initial HCD scan (Normalized Collision Energy [NCE] 27%).

    • Trigger: If diagnostic oxonium ions (e.g., m/z 193.07 for heptose or 204.08 for HexNAc) rank within the top 20 most abundant fragments, trigger an EThcD scan (Supplemental activation NCE 15%) on the same precursor.

Data Presentation and Interpretation

Data analysis of rare bacterial glycans requires open-search or wide-tolerance bioinformatic tools (e.g., Byonic, pGlyco, or MSFragger Glyco) because exact bacterial glycan compositions are often omitted from standard mammalian databases 5.

Table 1: Diagnostic Oxonium Ions and Neutral Losses for Heptose and Common Co-modifications

Target MoietyExact Mass (Da)Residue Mass (Neutral Loss)Diagnostic Oxonium Ion (m/z)
D-Mannoheptose 210.0739192.0634193.0713
HexNAc 221.0899203.0794204.0865
Hexose 180.0634162.0528163.0606

Table 2: Comparison of Fragmentation Techniques for Heptosylated Peptides

Fragmentation ModeCollision EnergyPrimary Cleavage SiteAnalytical Utility
Low-Energy HCD NCE 20-25%Glycosidic bondsGenerates sequential neutral losses (e.g., -192 Da) to determine glycan chain topology.
Stepped HCD (SCE) NCE 20/30/40%Glycosidic & Peptide bondsYields intense oxonium ions (m/z 193.07) and peptide b/y ions for sequence ID.
EThcD ETD + 15% HCDPeptide backbone (N-Cα)Preserves labile glycan-peptide bonds (c/z ions) for exact site localization.

Conclusion

The integration of HILIC enrichment with product-triggered EThcD mass spectrometry provides a robust, self-validating framework for discovering and mapping D-mannoheptose modifications. As the role of heptose expands from a structural LPS component to a critical immunomodulatory PAMP, this analytical protocol serves as a foundational tool for researchers developing targeted bacterial diagnostics and novel anti-virulence therapeutics.

References

  • Identification and Characterization of Glycoproteins on the Spore Surface of Clostridium difficile ASM Journals
  • Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms Microbiology Spectrum (ASM)
  • A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the P
  • Chemical Glycoproteomics Chemical Reviews (ACS)
  • Open Database Searching Enables the Identification and Comparison of Bacterial Glycoproteomes without Defining Glycan Compositions Prior to Searching Molecular & Cellular Proteomics (PMC)

Sources

Application

Application Notes and Protocols: D-mannoheptose Labeling for In Vivo Bacterial Tracking

Introduction: Unmasking Bacterial Dynamics in Vivo The study of bacterial behavior within a living host is paramount to understanding infection, pathogenesis, and the intricate interplay of the microbiome with host physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unmasking Bacterial Dynamics in Vivo

The study of bacterial behavior within a living host is paramount to understanding infection, pathogenesis, and the intricate interplay of the microbiome with host physiology. Traditional methods, often relying on genetic modification of bacteria to express fluorescent or luminescent proteins, face limitations, particularly in tracking anaerobic species or in contexts where genetic manipulation is not feasible.[1] Metabolic labeling, a powerful technique that introduces bioorthogonal chemical reporters into cellular structures through the host's own metabolic pathways, offers a compelling alternative for in vivo bacterial tracking.[2][3]

This guide focuses on the use of D-mannoheptose, a key sugar in the biosynthesis of the lipopolysaccharide (LPS) core of many Gram-negative bacteria, as a target for metabolic labeling.[4][5] By introducing a synthetically modified D-mannoheptose analog bearing a bioorthogonal handle, such as an azide, we can selectively tag bacterial cells. This tag can then be visualized in vivo through a highly specific and biocompatible "click chemistry" reaction with a complementary probe, for instance, a fluorescently-labeled strained alkyne.[6][7] This approach allows for the non-invasive, real-time tracking of bacterial populations, providing invaluable insights for researchers in infectious disease, microbiology, and drug development.

Scientific Foundation: The "Why" Behind the "How"

The specificity of D-mannoheptose-based labeling hinges on the unique biosynthetic pathways present in many bacteria for the production of ADP-L-glycero-β-D-manno-heptose, a crucial precursor for the LPS inner core.[8][9] This pathway, involving a series of enzymatic steps catalyzed by proteins such as GmhA, HldE, and GmhB, is largely absent in mammalian cells, providing a window for selective bacterial tagging.[10]

An azido-modified D-mannoheptose analog, when introduced to the host, can be taken up by bacteria and processed by these enzymes, leading to its incorporation into the bacterial cell wall. The azide group, being small and biologically inert, generally does not disrupt the metabolic process significantly.[11] Once displayed on the bacterial surface, this chemical "handle" is accessible for a bioorthogonal reaction. The strain-promoted azide-alkyne cycloaddition (SPAAC) is particularly well-suited for in vivo applications due to its high reaction rate and the absence of cytotoxic copper catalysts.[6]

This two-step labeling strategy offers several advantages:

  • High Specificity: Targets a bacterial-specific metabolic pathway.

  • Broad Applicability: Can be used for a wide range of Gram-negative bacteria.

  • Minimal Perturbation: The small size of the bioorthogonal handle minimizes interference with bacterial physiology.

  • Versatile Detection: The "click" handle can be conjugated to various imaging agents (fluorophores, PET tracers, etc.).[12][13]

Diagram: Metabolic Labeling and Bioorthogonal Detection Workflow

workflow Workflow for In Vivo Bacterial Tracking cluster_synthesis Probe Synthesis cluster_invivo In Vivo Administration & Labeling cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Synthesis Chemical Synthesis of Azido-D-mannoheptose Analog Administration Administration of Azido-D-mannoheptose to Animal Model Synthesis->Administration Probe Metabolic_Incorporation Bacterial Uptake and Metabolic Incorporation into LPS Administration->Metabolic_Incorporation Bioavailability Probe_Injection Injection of Fluorophore-Alkyne Conjugate Metabolic_Incorporation->Probe_Injection Labeled Bacteria Click_Reaction In Vivo Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Probe_Injection->Click_Reaction Click Probe Imaging Non-invasive Imaging (e.g., IVIS, PET) Click_Reaction->Imaging Fluorescent Signal Data_Analysis Quantification of Bacterial Load and Localization Imaging->Data_Analysis Image Data

Caption: Overall workflow for in vivo bacterial tracking using D-mannoheptose metabolic labeling.

Experimental Protocols

Protocol 1: Synthesis of an Azido-D-mannoheptose Analog

The synthesis of an azido-D-mannoheptose analog is a multi-step process that requires expertise in carbohydrate chemistry. The following is a representative workflow adapted from published procedures for the synthesis of similar azido-sugars.[1][11]

Materials:

  • D-mannose or a suitable mannose derivative

  • Protecting group reagents (e.g., benzoyl chloride, TBDPS chloride)

  • Reagents for chain extension

  • Azide source (e.g., sodium azide)

  • Solvents and reagents for purification (silica gel chromatography)

Procedure:

  • Protection of Hydroxyl Groups: Protect the hydroxyl groups of the starting mannose derivative to ensure regioselectivity in subsequent steps. This can be achieved using standard procedures, for example, per-O-benzoylation.

  • Chain Extension: Extend the carbon chain at C6 to create a heptose backbone. This can be accomplished through various organic synthesis methods.

  • Introduction of the Azide Moiety: Introduce an azide group at a specific position, typically at C7. This is often achieved by converting a primary alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with sodium azide.

  • Deprotection: Remove the protecting groups to yield the final azido-D-mannoheptose analog.

  • Purification and Characterization: Purify the final product using techniques like silica gel chromatography and characterize its structure and purity using NMR and mass spectrometry.

Note: The synthesis of carbohydrate analogs is complex and should be performed by chemists experienced in synthetic organic chemistry. Alternatively, custom synthesis services may be available from specialized chemical companies.

Protocol 2: In Vivo Metabolic Labeling of Bacteria

This protocol provides a general guideline for the administration of the azido-D-mannoheptose probe to a mouse model of bacterial infection. The specific dosage and administration route should be optimized for the particular bacterial strain and infection model.

Materials:

  • Azido-D-mannoheptose analog (sterile solution in a biocompatible vehicle, e.g., PBS)

  • Animal model of bacterial infection (e.g., mice infected with a Gram-negative pathogen)

  • Appropriate administration equipment (e.g., gavage needles, syringes)

Procedure:

  • Animal Infection: Establish the bacterial infection in the animal model according to your standard protocol.

  • Probe Administration:

    • Oral Gavage: For gut bacteria, dissolve the azido-D-mannoheptose analog in sterile water or PBS and administer orally via gavage. A typical starting dose might be in the range of 100-200 mg/kg.

    • Intraperitoneal (IP) or Intravenous (IV) Injection: For systemic infections, dissolve the probe in sterile PBS and administer via IP or IV injection. A typical starting dose might be in the range of 50-100 mg/kg.

  • Incubation Period: Allow sufficient time for the bacteria to metabolically incorporate the azido-sugar. This can range from a few hours to 24 hours, depending on the bacterial growth rate and the infection model. Optimization of this incubation time is crucial.

Protocol 3: In Vivo "Click" Reaction and Imaging

This protocol describes the administration of a fluorescently-labeled alkyne and subsequent in vivo imaging.

Materials:

  • Strained alkyne-fluorophore conjugate (e.g., DBCO-Cy7, compatible with in vivo imaging systems) dissolved in a sterile, biocompatible solvent (e.g., DMSO/PBS mixture).

  • In vivo imaging system (e.g., IVIS Spectrum).

Procedure:

  • Probe Administration: Following the metabolic labeling period, administer the strained alkyne-fluorophore conjugate to the animal.

    • IV Injection: This is often the preferred route for systemic distribution of the imaging probe. A typical dose might be in the range of 1-5 mg/kg.

  • "Click" Reaction and Clearance: Allow time for the alkyne probe to circulate and react with the azide-labeled bacteria, and for unbound probe to be cleared from the system. This can take several hours (e.g., 4-24 hours).

  • In Vivo Imaging:

    • Anesthetize the animal.

    • Place the animal in the in vivo imaging system.

    • Acquire images using the appropriate excitation and emission filters for the chosen fluorophore (e.g., Cy7: excitation ~745 nm, emission ~770 nm).

    • Acquire images at multiple time points to monitor the distribution and clearance of the signal.

Data Analysis and Interpretation

The primary output of these experiments will be fluorescence images showing the localization and intensity of the signal from the labeled bacteria.

  • Region of Interest (ROI) Analysis: Draw ROIs around specific organs or areas of infection to quantify the fluorescence intensity (average radiant efficiency).

  • Longitudinal Studies: Image the same animals over time to track the progression of the infection, bacterial dissemination, and response to therapy.

  • Ex Vivo Validation: After the final in vivo imaging time point, euthanize the animal and excise organs of interest for ex vivo imaging to confirm the localization of the signal with higher resolution. Homogenize tissues and use flow cytometry to quantify labeled bacteria.

Validation and Controls: Ensuring Scientific Rigor

To ensure the validity of your results, it is essential to include the following controls:

  • Vehicle Control: Administer the vehicle solution (without the azido-sugar) to a group of infected animals to assess background fluorescence.

  • Uninfected, Labeled Control: Administer the azido-sugar and the alkyne-fluorophore to uninfected animals to assess any non-specific labeling of host tissues.

  • Competition Control: Co-administer an excess of natural D-mannoheptose with the azido-analog to demonstrate that the labeling is specific to the mannoheptose metabolic pathway.

  • "No-Click" Control: Administer the azido-sugar but not the alkyne-fluorophore to a group of infected animals to confirm that the signal is dependent on the click reaction.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or no fluorescence signal - Inefficient metabolic incorporation of the azido-sugar.- Insufficient incubation time for labeling or click reaction.- Poor bioavailability of the probes.- Low bacterial burden.- Increase the concentration of the azido-sugar.- Optimize the incubation times.- Consider a different administration route.- Confirm bacterial load through other methods (e.g., CFU counting).
High background fluorescence - Incomplete clearance of the unbound alkyne-fluorophore.- Non-specific binding of the alkyne-fluorophore.- Autofluorescence of tissues or chow.- Increase the time between alkyne administration and imaging.- Use a fluorophore with a longer emission wavelength (e.g., near-infrared) to reduce autofluorescence.- Use a low-fluorescence chow.
Signal in uninfected animals - Non-specific uptake and labeling of host cells.- Perform ex vivo analysis (e.g., microscopy, flow cytometry) to determine which cell types are labeled.- Consider modifying the azido-sugar structure to improve bacterial specificity.

Conclusion

Metabolic labeling with D-mannoheptose analogs coupled with in vivo click chemistry provides a powerful and versatile platform for tracking Gram-negative bacteria in their native host environment. This approach offers high specificity and sensitivity, enabling researchers to gain deeper insights into the dynamics of infection and host-pathogen interactions. Careful optimization of the protocols and the inclusion of appropriate controls are crucial for obtaining robust and reliable data.

References

  • Alvarez, D., et al. (2019). Host-microbiota interactions: in vivo imaging and tracking via metabolic labeling of gut anaerobic bacteria.
  • Boyce, M., & Bertozzi, C. R. (2011). Bringing chemistry to life.
  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging.
  • Geva-Zatorsky, N., et al. (2015). In vivo imaging and tracking of host-microbiota interactions via metabolic labeling of gut anaerobic bacteria.
  • Gimenez, R., et al. (2021). A General Strategy to Synthesize ADP-7-Azido-heptose and ADP-Azido-mannoses and Their Heptosyltransferase Binding Properties. Organic Letters.
  • Hoerr, V., et al. (2013). Validation of bacterial cell labeling with iron oxide particles for in vivo MRI. PLoS One.
  • Lee, S. Y., & Lee, D. Y. (2023). Microbiome imaging goes à la carte: Incorporating click chemistry into the fluorescence-activating and absorption-shifting tag (FAST)
  • Parker, M. F. L., et al. (2020). Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers. ACS Central Science.
  • van Kasteren, S. I., et al. (2021). Metabolic labeling probes for interrogation of the host–pathogen interaction. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of β-D-Mannopyranosyl Azide. BenchChem.com.
  • New England Biolabs. (n.d.). Labeling with SNAP-tag® Technology Troubleshooting Guide. NEB.com.
  • Shao, J., et al. (2021). One-step in vivo metabolic labeling as a theranostic approach for overcoming drug-resistant bacterial infections.
  • Bakkum, T., et al. (2021). Metabolic labeling probes for interrogation of the host–pathogen interaction. Organic & Biomolecular Chemistry.
  • Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substr
  • Bacteria‐Based Living Probes: Preparation and the Applications in Bioimaging and Diagnosis. (2023). PMC.
  • Inhibition of D-glycero-β-D-manno-heptose 1-phosphate adenylyltransferase from Burkholderia pseudomallei by epigalloc
  • Characterization of the ADP-β-d-manno-heptose biosynthetic enzymes from two p
  • Kuru, E., et al. (2015). A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis.
  • Practical preparation of 2-azido-2-deoxy-beta-D-mannopyranosyl carbonates and their application in the synthesis of oligosaccharides. (2009).
  • Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. (2002). PMC.
  • D-Glycero-β-D-Manno-Heptose 1-Phosphate and D-Glyceroβ-D-Manno-Heptose 1,7-Biphosphate are Both Innate Immune Agonists. (2019).
  • Creative Proteomics. (n.d.). Metabolic Labeling Techniques.
  • BenchChem. (2025). Application Notes and Protocols for Metabolic Labeling using 5-(Azidomethyl)
  • In vivo Labeling and Intravital Imaging of Bacterial Infection using a Near-infrared Fluorescent D-Amino Acid Probe. (2024). PubMed.
  • Interventional nuclear medicine: “click” chemistry as an in vivo targeting strategy for imaging microspheres and bacteria. (2017).
  • Shedding Light on Bacterial Physiology with Click Chemistry. (2020). PMC.
  • Using Click-Chemistry for Visualizing in Situ Changes of Translational Activity in Planktonic Marine Bacteria. (2017). Frontiers in Microbiology.
  • Illumination of growth, division and secretion by metabolic labeling of the bacterial cell surface. (2015). PMC.
  • Spectral Instruments Imaging. (n.d.). Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. SpectralInstruments.com.
  • Metabolic RNA labeling for probing RNA dynamics in bacteria. (2020). PMC.
  • In vivo imaging and tracking of host-microbiota interactions via metabolic labeling of gut anaerobic bacteria. (2015).

Sources

Technical Notes & Optimization

Troubleshooting

D-Mannoheptose Chemical Synthesis: Yield Optimization &amp; Troubleshooting Center

Welcome to the Technical Support Center for the chemical synthesis of D-mannoheptose derivatives (including L-glycero-D-manno-heptose and D-glycero-D-manno-heptose). As a Senior Application Scientist, I have designed thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chemical synthesis of D-mannoheptose derivatives (including L-glycero-D-manno-heptose and D-glycero-D-manno-heptose). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot bottlenecks in chain elongation, stereoselective phosphorylation, and global deprotection.

Our approach focuses on causality —understanding why a reaction fails—and implementing self-validating protocols to ensure high-yield recovery of these critical bacterial lipopolysaccharide (LPS) core precursors.

Diagnostic Overview

G Issue Low Yield in Heptose Synthesis Locate Identify Problem Stage Issue->Locate Elongation Chain Elongation (Poor Diastereoselectivity) Locate->Elongation Phosphorylation Anomeric Phosphorylation (Poor β-Selectivity) Locate->Phosphorylation Deprotection Global Deprotection (Product Degradation) Locate->Deprotection Sol1 Use Substrate-Controlled Osmylation (OsO4/NMO) or Mukaiyama Aldol Elongation->Sol1 Sol2 Use Diphenyl Phosphorochloridate in DCM at -20°C Phosphorylation->Sol2 Sol3 Use Strict Alkaline Cleavage (MeOH/H2O/TEA) Deprotection->Sol3

Troubleshooting logic tree for D-mannoheptose synthesis bottlenecks.

Section 1: Chain Elongation & Stereocontrol (FAQs)

Q: Why am I getting poor diastereomeric ratios during the C-6/C-7 chain elongation of D-mannose? A: The stereocenter at C-6 is notoriously difficult to control due to the free rotation of the intermediate carbon chain and the lack of strong neighboring directing groups during standard Wittig olefinations. When synthesizing D-glycero-D-manno-heptose from a 6-carbon aldehyde intermediate, non-selective osmylation often leads to a degraded mixture of manno and gulo epimers.

The Fix: Transition to a substrate-controlled osmylation strategy. Utilizing OsO4 and N-methylmorpholine N-oxide (NMO) on an alkene intermediate typically yields a predictable 4:1 ratio favoring the D-glycero-D-manno configuration over the L-glycero-L-gulo isomer[1]. Alternatively, if synthesizing L-glycero-D-manno-heptose, employing a 2 starting from L-lyxose or D-ribose provides a highly diastereoselective and efficient pathway[2].

Section 2: Anomeric Phosphorylation Selectivity (FAQs)

Q: How can I improve the β-selectivity during anomeric phosphorylation to synthesize D-glycero-β-D-manno-heptose 1-phosphate? A: The inherent anomeric effect in mannose derivatives strongly drives the thermodynamic equilibrium toward the α-anomer. Standard phosphoramidite procedures followed by in situ oxidation will almost exclusively yield the α-heptosyl phosphate[3].

The Fix: To invert this preference and favor the β-phosphate, you must bypass the phosphoramidite route and instead utilize 3 for the direct acylation of the reducing heptose[3]. Furthermore, solvent and temperature control are critical. While acetonitrile is traditionally viewed as a β-directing solvent, conducting the phosphorylation in dichloromethane (DCM) and dropping the temperature to −20 °C significantly suppresses α-anomer formation, enhancing both overall yield and β-selectivity[4].

Section 3: Quantitative Yield Benchmarks

To benchmark your synthetic steps, compare your in-house data against the expected yield and selectivity parameters established in optimized literature protocols:

Reaction StageReagents / ConditionsTarget IntermediateExpected Yield / Selectivity
C-6/C-7 Osmylation OsO4, NMO, H2O/Dioxane/AcetoneD-glycero-D-manno diol51–67% (4:1 manno:gulo dr)
α-Phosphorylation Phosphoramidite procedure, oxidationα-Heptosyl phosphate>85% (High α-selectivity)
β-Phosphorylation Diphenyl phosphorochloridate, DCM, -20°Cβ-Heptosyl phosphate60–65% (High β-selectivity)
ADP-Coupling AMP-morpholidate, 1H-tetrazoleAcetylated ADP-heptose84–89%

Section 4: Validated Methodology for β-Selective Phosphorylation & Deprotection

Implementing a self-validating protocol ensures that failures are caught before committing to the final, sensitive deprotection steps. The following protocol synthesizes D-glycero-β-D-manno-heptose 1-phosphate with high stereocontrol while preventing pyrophosphate/phosphate hydrolysis.

Phase 1: Hemiacetal Activation & Phosphorylation
  • Preparation: Dissolve the fully protected heptose hemiacetal (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

    • Causality: DCM is chosen over acetonitrile because, at lower temperatures, it stabilizes the intermediate oxocarbenium ion trajectory, kinetically favoring β-attack[4].

  • System Validation (Moisture): Perform a Karl Fischer titration on the reaction mixture. Proceed only if moisture is <10 ppm. Trace water will rapidly hydrolyze the phosphorochloridate reagent, destroying the yield.

  • Activation: Add 4-dimethylaminopyridine (DMAP) (2.0 eq) and cool the reactor to exactly −20 °C.

    • Causality: Dropping the temperature from 0 °C to −20 °C kinetically traps the β-anomer, overcoming the thermodynamic preference for the α-anomer dictated by the anomeric effect[4].

  • Coupling: Introduce diphenyl phosphorochloridate (1.5 eq) dropwise over 15 minutes. Stir for 2 hours at −20 °C.

  • System Validation (Reaction Progress): Extract a 0.1 mL aliquot, quench, and analyze via ^31^P NMR.

    • Validation Checkpoint: A new resonance peak at approximately -12 to -14 ppm confirms the formation of the phosphate triester. Do not quench the bulk reaction until this peak is dominant.

Phase 2: Global Deprotection (Hydrogenolysis & Alkaline Cleavage)
  • Hydrogenolysis: Dissolve the purified phosphate triester in methanol. Add catalytic PtO2 and stir under an H2 atmosphere (1 atm) at room temperature overnight to remove benzyl/phenyl groups[1].

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst.

  • Alkaline Cleavage: Immediately treat the filtrate with a Methanol:Water:Triethylamine (8:2:1) solution. Stir overnight at room temperature[1].

    • Causality: Heptose-1-phosphates and ADP-heptoses are highly labile under acidic conditions. Using a strict alkaline environment ensures the removal of remaining acetate groups without hydrolyzing the newly formed anomeric phosphate bond[2].

  • Final Validation: Confirm the final product via high-performance anion-exchange chromatography (HPAEC) and exact mass (ESI-HRMS).

References

  • A short synthesis of D-glycero-D-manno-heptose 7-phosphate - ResearchGate - 3

  • L-glycero-D-manno-Heptose and D-glycero-D-manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2 - ACS Publications - 2

  • d-Glycero-β-d-mannoheptose Phosphate 7-O-Modifications - ACS Publications - 1

  • Total synthesis of D-glycero-D-mannno-heptose 1β, 7-bisphosphate with 3-O-amyl amine linker and its monophosphate derivative - Chinese Journal of Natural Medicines - 4

Sources

Optimization

preventing epimerization during D-mannoheptose extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address one of the most persistent challenges in carbohydrate chemistry and bacteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address one of the most persistent challenges in carbohydrate chemistry and bacterial metabolite isolation: the unwanted epimerization of D-mannoheptose (and its nucleotide-activated derivatives, such as ADP-L-glycero-D-manno-heptose) during extraction.

In Gram-negative bacteria, these seven-carbon sugars are critical precursors for lipopolysaccharide (LPS) inner core biosynthesis[1]. However, their stereocenters are highly susceptible to inversion under standard extraction conditions. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure absolute stereochemical fidelity.

Section 1: Core Mechanisms & Causality (FAQ)

Q: Why does D-mannoheptose undergo epimerization during standard extraction protocols? A: Epimerization of reducing sugars like heptoses is driven by two primary pathways during extraction: enzymatic and non-enzymatic.

  • Enzymatic: In the native bacterial pathway, specific epimerases (such as HldD/RfaD, an ADP-L-glycero-D-manno-heptose 6-epimerase) actively catalyze the inversion of configuration at the C-6 position[2]. If these enzymes are not rapidly denatured during cell lysis, they will continue to alter the stereochemistry of your extracted pool[3].

  • Non-Enzymatic (Chemical): Under basic conditions, sugars undergo the Lobry de Bruyn-van Ekenstein transformation. High temperatures combined with pH extremes (>8.5 or <4.0) facilitate the formation of an enediol intermediate, leading to the thermodynamic inversion of stereocenters (e.g., converting D-manno-heptose to D-gluco-heptose)[4].

Q: How does temperature specifically affect the epimerization rate? A: Thermodynamic studies demonstrate that sugar epimerization is highly temperature-dependent. At temperatures above 55°C, even under neutral pH conditions, significant decomposition and epimerization occur[4]. Maintaining the extraction environment below 30°C (ideally 4°C during lysis) suppresses the kinetic energy required to form the enediolate intermediate, effectively halting non-enzymatic epimerization.

Section 2: Troubleshooting Guide

Issue: NMR or HPLC analysis shows a mixture of heptose diastereomers (e.g., D-gluco vs. D-manno configurations).

  • Root Cause: The extraction buffer pH drifted into the alkaline range during solvent evaporation, or the evaporation step was performed using a standard high-temperature water bath.

  • Solution: Buffer the lysis solution strictly to pH 7.4–8.0. Successive lyophilization with pH 8.0 water has been proven to stabilize ADP-heptose derivatives while minimizing triethylammonium bicarbonate traces that can cause localized pH spikes[5]. Evaporate volatile solvents using a high-vacuum rotary evaporator in a room-temperature water bath (~20–25°C)[5].

Issue: Low yield of the target intact ADP-L-glycero-D-manno-heptose (ADPH).

  • Root Cause: Premature degradation or enzymatic hydrolysis by endogenous phosphatases/nucleotidases before the enzymes were fully denatured.

  • Solution: Flash-freeze bacterial pellets in liquid nitrogen and store at -80°C[6]. Denature endogenous enzymes rapidly using cold solvent mixtures (e.g., Chloroform/Methanol/Water at 4°C) to precipitate proteins before they can hydrolyze the nucleotide-sugar linkage or epimerize the heptose.

Section 3: Step-by-Step Methodology (Optimized Mild Extraction)

To ensure scientific integrity, this protocol is designed as a self-validating system. By embedding mandatory pH and temperature checks, the workflow guarantees the causality between the mild conditions and the prevention of epimerization.

Phase 1: Cell Harvest & Quenching

  • Normalize bacterial cultures (e.g., E. coli HepI deficient mutants) via OD determination.

  • Pellet the cells and wash with 1 mL of ice-cold Phosphate-Buffered Saline (PBS, pH 7.4)[1].

  • Validation Check: Flash-freeze the pellet in liquid nitrogen to instantly quench metabolic and enzymatic activity. Store at -80°C until extraction.

Phase 2: Lysis & Protein Denaturation 4. Resuspend the frozen pellet in a cold extraction solvent (Methanol/Chloroform/Water in a 2:1:1 ratio, pre-chilled to 4°C). 5. Validation Check: Measure the pH of the aqueous component prior to mixing to ensure it is exactly 7.5. This prevents acid-catalyzed mutarotation. 6. Agitate the mixture at 4°C for 30 minutes to ensure complete protein precipitation.

Phase 3: Phase Separation & Solvent Removal 7. Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. The target D-mannoheptose derivatives will partition into the upper aqueous-methanol layer. 8. Transfer the aqueous layer to a round-bottom flask. 9. Critical Step: Apply high vacuum conditions with rapid rotation in a room-temperature (20°C–25°C) water bath for 10–15 minutes to remove volatile solvents[5]. Do not exceed 30°C under any circumstances.

Phase 4: Lyophilization & Storage 10. Lyophilize the remaining aqueous extract. To remove volatile buffer salts without inducing pH-driven epimerization, perform successive lyophilizations using pH 8.0 water[5]. 11. Store the resulting solid at -80°C. ADPH can be maintained for upwards of a year under these conditions without structural degradation[5].

Section 4: Quantitative Data & Critical Parameters

The following table summarizes the causal relationship between extraction parameters and stereochemical integrity.

ParameterHigh-Risk Condition (Causes Epimerization)Optimized Condition (Prevents Epimerization)Mechanistic Rationale
Extraction pH < 4.0 or > 8.57.4 – 8.0Prevents acid-catalyzed mutarotation and base-catalyzed enolization (Lobry de Bruyn-van Ekenstein)[4].
Evaporation Temp > 50°C20°C – 25°CSuppresses the kinetic energy required for the formation of the enediol intermediate[4][5].
Buffer System Unbuffered waterPBS or pH 8.0 WaterMaintains stable ionic environment during lyophilization, preventing localized pH spikes[5].
Storage Temp Room Temperature-80°CHalts all thermodynamically driven stereochemical inversions and enzymatic degradation[5][6].

Section 5: Experimental Workflow Visualization

The following diagram illustrates the logical flow of the optimized extraction process, highlighting the specific stages where epimerization risks are mitigated.

ExtractionWorkflow A 1. Bacterial Pellet (Quenched at -80°C) B 2. Cold Solvent Lysis (MeOH/CHCl3/H2O, 4°C) A->B Prevents enzymatic degradation C 3. Phase Separation (Aqueous Layer Extraction) B->C Isolates polar metabolites D 4. High-Vacuum Evaporation (Max 25°C) C->D Prevents thermal epimerization E 5. pH 8.0 Lyophilization (Buffer Salt Removal) D->E Prevents pH-induced inversion F Pure D-Mannoheptose (Stereocenter Retained) E->F Final stable product

Workflow for D-mannoheptose extraction optimized to prevent thermal and pH-induced epimerization.

References

  • Title: US20140024576A1 - Heptose derivatives for use in the treatment of bacterial infections Source: Google Patents URL
  • Title: Extraction of ADP-Heptose and Kdo2-Lipid A from E. coli Deficient in the Heptosyltransferase I Gene Source: MDPI (Molecules) URL: [Link]

  • Title: Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli Source: PMC (Journal of Bacteriology) URL: [Link]

  • Title: Epimerization and Decomposition of Kojibiose and Sophorose by Heat Treatment under Neutral pH Conditions Source: PMC (Journal of Applied Glycoscience) URL: [Link]

  • Title: The Effect of Mutation in Lipopolysaccharide Biosynthesis on Bacterial Fitness Source: PMC (International Journal of Molecular Sciences) URL: [Link]

  • Title: A Two-Base Mechanism for Escherichia coli ADP-l-glycero-d-manno-Heptose 6-Epimerase Source: ResearchGate (Biochemistry) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Solubility of D-mannoheptose Synthetic Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-mannoheptose synthetic derivatives. This guide provides in-depth troubleshooting and practical soluti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-mannoheptose synthetic derivatives. This guide provides in-depth troubleshooting and practical solutions for the common challenge of low aqueous solubility encountered during experimental work. Our goal is to equip you with the knowledge to optimize your experimental outcomes by understanding and addressing solubility issues effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of D-mannoheptose derivatives.

Q1: Why do many synthetic derivatives of D-mannoheptose exhibit poor water solubility?

A: D-mannoheptose, a seven-carbon sugar, is inherently hydrophilic due to its multiple hydroxyl (-OH) groups, which readily form hydrogen bonds with water.[1] However, synthetic modifications often introduce hydrophobic functional groups (e.g., benzyl ethers, acyl groups, or other bulky non-polar moieties) to achieve specific biological activities or to act as protecting groups during synthesis.[2][3] These modifications reduce the overall polarity of the molecule, disrupting the favorable interactions with water and leading to decreased aqueous solubility.[4] The larger the non-polar portion of the molecule, the more difficult it is for water molecules to surround and solvate it, resulting in poor solubility.[4]

Q2: What are the primary consequences of low solubility in my experiments?

A: Low solubility can significantly impact various stages of research and development. In biological assays, it can lead to an underestimation of a compound's true potency, as the effective concentration in solution is much lower than the nominal concentration. For drug development, poor aqueous solubility is a major hurdle, affecting bioavailability and limiting formulation options for oral and parenteral administration.[5][6] In synthetic chemistry, low solubility can complicate reaction work-ups and purification processes.

Q3: Are there any general "first-line" strategies I should try to dissolve a new D-mannoheptose derivative?

A: Yes, a systematic approach is recommended. Start with common, less harsh methods before moving to more complex techniques. A good starting point is to try dissolving a small amount of the compound in a range of solvents with varying polarities. For aqueous solutions, gentle heating and sonication can be effective initial steps. If these fail, exploring the use of co-solvents or adjusting the pH (if the molecule has ionizable groups) are logical next steps.

Troubleshooting Guide: Addressing Specific Solubility Challenges

This section provides detailed solutions to specific problems you may encounter in the lab.

Issue 1: My D-mannoheptose derivative won't dissolve in water or common buffers.

This is a frequent challenge, particularly with highly modified, lipophilic derivatives.

Q: What is the first thing I should consider when my compound is insoluble in aqueous media?

A: Assess the Polarity and Consider Co-solvents.

The principle of "like dissolves like" is fundamental.[4] If your derivative has significant non-polar character, water alone may not be a suitable solvent. The use of a water-miscible organic co-solvent can effectively reduce the overall polarity of the solvent system, making it more favorable for dissolving non-polar solutes.[5][7]

Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous phase, which lowers the interfacial tension between the hydrophobic solute and the solvent.[8] This allows for better solvation of the non-polar regions of your D-mannoheptose derivative.

Recommended Co-solvents:

  • Ethanol

  • Methanol

  • Propylene glycol

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol 5-20%Generally well-tolerated in many biological assays.
DMSO 1-5%A powerful solvent, but can have effects on cell-based assays at higher concentrations.
Propylene Glycol 10-30%Often used in pharmaceutical formulations.

Experimental Protocol: Co-solvent Screening

  • Preparation: Prepare stock solutions of your D-mannoheptose derivative in 100% of each selected co-solvent (e.g., 10 mg/mL in DMSO).

  • Serial Dilution: Create a dilution series by adding the stock solution to your aqueous buffer to achieve the desired final concentrations of both the compound and the co-solvent.

  • Observation: Visually inspect for precipitation. If the solution remains clear, the compound is soluble at that concentration.

  • Control: Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments to account for any effects of the co-solvent itself.

Issue 2: My derivative has acidic or basic functional groups, but is still poorly soluble.

The presence of ionizable groups offers a valuable handle for manipulating solubility.

Q: How can I leverage the pH of my solution to improve the solubility of an ionizable D-mannoheptose derivative?

A: Adjust the pH to Ionize the Compound.

The solubility of compounds with acidic or basic moieties is often pH-dependent.[9] By adjusting the pH of the solution, you can shift the equilibrium towards the ionized (charged) form of the molecule, which is generally more water-soluble than the neutral form.[10]

Causality:

  • For a derivative with a basic group (e.g., an amine): Lowering the pH below its pKa will protonate the basic group, forming a more soluble cationic salt.

  • For a derivative with an acidic group (e.g., a carboxylic acid): Raising the pH above its pKa will deprotonate the acidic group, forming a more soluble anionic salt.

Experimental Workflow: pH-Dependent Solubility Assessment

Caption: Workflow for pH-based solubility enhancement.

Protocol: pH Adjustment for Solubility

  • Buffer Preparation: Prepare a series of buffers with pH values spanning a range around the estimated pKa of your compound.

  • Solubility Testing: Add a small, known amount of your derivative to a fixed volume of each buffer.

  • Equilibration: Agitate the samples (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically several hours).

  • Quantification: Centrifuge the samples to pellet any undissolved solid. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Analysis: Plot solubility versus pH to determine the optimal pH for dissolution.[11]

Issue 3: I have tried co-solvents and pH adjustment with limited success.

When basic methods are insufficient, more advanced techniques may be necessary.

Q: What other solubilization techniques can I explore for highly intractable D-mannoheptose derivatives?

A: Consider the Use of Cyclodextrins or Particle Size Reduction.

1. Complexation with Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate poorly soluble "guest" molecules, like your hydrophobic D-mannoheptose derivative, forming an inclusion complex.[13] This complex has a hydrophilic exterior, which significantly increases its apparent water solubility.[][15]

Mechanism of Action: The hydrophobic portion of the derivative is sequestered within the cyclodextrin's non-polar cavity, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively "solubilizing" the guest molecule.[16]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Suitable for a wide range of molecules.[]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Has improved water solubility and a better safety profile compared to native β-CD.[16][17]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): A modified cyclodextrin with enhanced solubilizing capacity.[17]

Protocol: Solubilization using HP-β-CD

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Add Derivative: Add your D-mannoheptose derivative to the HP-β-CD solution.

  • Kneading/Sonication: Mix thoroughly. Gentle heating or sonication can facilitate the formation of the inclusion complex.

  • Equilibration: Allow the mixture to equilibrate for several hours with agitation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved material. The resulting clear solution contains the solubilized complex.

2. Particle Size Reduction (Micronization/Nanonization):

The dissolution rate of a solid is proportional to its surface area.[18] By reducing the particle size of your compound, you dramatically increase the surface area exposed to the solvent, which can enhance the dissolution rate.[4][19] This is particularly effective for compounds where the dissolution rate, rather than the intrinsic solubility, is the limiting factor.

Techniques for Particle Size Reduction:

  • Micronization: Mechanical grinding processes like media milling or high-pressure homogenization can reduce particle size to the micron range.[5]

  • Nanonization: Techniques such as anti-solvent precipitation or spray drying can produce nanoparticles.[5]

Decision Tree for Advanced Solubilization Strategies

G A Initial attempts (co-solvents, pH) failed B Is the compound for in-vitro or in-vivo use? A->B C In-vitro Assays B->C In-vitro D In-vivo / Pre-clinical B->D In-vivo E Try Cyclodextrin Complexation C->E F Consider Solid Dispersion D->F G Particle Size Reduction (Micronization/Nanonization) D->G H Is a liquid formulation acceptable? D->H I Formulate as Nanosuspension H->I Yes

Caption: Selecting an advanced solubilization method.

The Role of Temperature

Q: Can I simply heat my solution to dissolve the compound?

A: Heating can be effective, but must be used with caution.

For many compounds, solubility increases with temperature.[20][21] This is because the dissolution process is often endothermic, meaning it absorbs heat. Applying heat provides the energy needed to overcome the crystal lattice energy of the solid and to disrupt the hydrogen bonding network of water, allowing the solute to dissolve.

Important Considerations:

  • Compound Stability: Ensure your D-mannoheptose derivative is thermally stable. High temperatures can cause degradation. Run a preliminary stability test by heating a sample and analyzing it for degradation products (e.g., by HPLC or TLC).

  • Supersaturation: When a solution prepared at a higher temperature is cooled, it can become supersaturated. This is a metastable state, and the compound may precipitate out over time.[22] If the solution is for immediate use, this may be acceptable. For stock solutions, this can be problematic.

Recommended Practice:

  • Gently warm the solvent while stirring.

  • Slowly add the D-mannoheptose derivative.

  • Do not exceed a temperature that could cause degradation (often 40-50°C is a safe starting point to test).

  • Once dissolved, allow the solution to cool to room temperature slowly. If it remains clear, a stable solution has been formed at that concentration. If precipitation occurs, the solubility at room temperature is lower.

By systematically applying these principles and protocols, you can effectively troubleshoot and overcome the solubility challenges associated with D-mannoheptose synthetic derivatives, leading to more reliable and reproducible experimental results.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC. (n.d.).
  • Investigation of Carbohydrates and Their Derivatives as Crystallization Modifiers. (2012, November 21).
  • Supramolecular Complexation of Carbohydrates for the Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. (2025, July 31).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients - PMC. (2025, October 21).
  • Carbohydrate Solubility - Nutrition and Food Science - StudySmarter. (2024, September 6).
  • Cyclodextrin and its Derivative in Drug Delivery System - Asian Journal of Research in Pharmaceutical Sciences. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Why are monosaccharides soluble? - Quora. (2023, January 16).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Solvent-Free Approaches in Carbohydrate Synthetic Chemistry: Role of Catalysis in Reactivity and Selectivity - MDPI. (2020, October 3).
  • Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold - Frontiers. (2020, July 30).
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2).
  • pH Effects on Solubility | 17.6 General Chemistry - YouTube. (2022, February 25).
  • Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK. (2015, December 30).
  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling | Request PDF - ResearchGate. (2025, November 28).
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. (n.d.).
  • The Effects of Temperature and Dissolution Media on Crystallization of Amorphous Drugs and Potential Effects on Predicting Bioavailability. (2018, May 1).

Sources

Optimization

Technical Support Center: Resolving D-Mannoheptose Co-Elution in Gas Chromatography

As a Senior Application Scientist, I frequently encounter laboratories struggling with the gas chromatographic (GC) analysis of seven-carbon sugars (heptoses) like D-mannoheptose. Found extensively in bacterial lipopolys...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling with the gas chromatographic (GC) analysis of seven-carbon sugars (heptoses) like D-mannoheptose. Found extensively in bacterial lipopolysaccharides (LPS) and plant extracts, D-mannoheptose presents unique analytical challenges due to its structural complexity.

This guide provides field-proven, mechanistically grounded solutions to the most common co-elution issues encountered during heptose GC and GC-MS workflows.

Diagnostic Workflow for GC Co-Elution

GC_Troubleshooting A Co-elution Detected in D-mannoheptose Analysis B Identify the Nature of Co-elution A->B C1 Anomeric/Ring Isomers (Multiple peaks per sugar) B->C1 C2 Diastereomers (e.g., L- vs D-glycero-D-mannoheptose) B->C2 C3 Matrix / Hexose Interference (Unrelated compounds) B->C3 D1 Switch to Alditol Acetate Derivatization C1->D1 Reduce & Acetylate D2 Use High-Polarity Cyanopropyl Column (e.g., VF-23ms, Rtx-225) C2->D2 Enhance Selectivity D3 Deconvolute via GC-MS (Extract specific m/z ions) C3->D3 Mass Filtration

Figure 1: Logical decision tree for diagnosing and resolving D-mannoheptose co-elution in GC.

FAQ & Troubleshooting Guides

Derivatization: Why does my pure D-mannoheptose standard produce multiple overlapping peaks?

The Mechanism: In aqueous solution, D-mannoheptose undergoes mutarotation, existing in an equilibrium of up to four distinct cyclic forms (α-pyranose, β-pyranose, α-furanose, and β-furanose). If you use standard trimethylsilyl (TMS) derivatization directly on the dried sugar, you "lock in" these forms [1]. Because each anomer has a slightly different boiling point and spatial orientation, a single sugar will elute as up to four distinct, often overlapping peaks. This intra-sample co-elution clutters the chromatogram and ruins quantitative accuracy.

The Solution: Switch from TMS derivatization to Alditol Acetate derivatization [1]. By reducing the aldehyde group to a primary alcohol (alditol) using sodium borohydride, you permanently open the sugar ring and destroy the anomeric center. Subsequent acetylation yields exactly one derivative (and thus one peak) per monosaccharide [2].

Self-Validating Protocol: Alditol Acetate Derivatization

Note: This system validates itself. If reduction is incomplete, you will see residual anomeric peaks. If acetylation is incomplete, you will see severe peak tailing due to free hydroxyl groups interacting with the column.

  • Hydrolysis: Add 2 M trifluoroacetic acid (TFA) to your LPS or carbohydrate sample. Heat at 120°C for 2 hours to release free D-mannoheptose. Evaporate to dryness under nitrogen.

  • Reduction: Dissolve the residue in 0.5 mL of 1 M NH₄OH containing 10 mg/mL sodium borohydride (NaBH₄). Incubate at room temperature for 1 hour. Causality: The alkaline environment stabilizes the borohydride while it reduces the acyclic aldehyde form of the heptose to a heptitol.

  • Neutralization: Add glacial acetic acid dropwise until effervescence stops. Add 10% methanolic acetic acid and evaporate under nitrogen (repeat 3 times) to remove borate as volatile methyl borate.

  • Acetylation: Add 0.5 mL acetic anhydride and 0.5 mL pyridine. Heat at 100°C for 20 minutes. Causality: Pyridine acts as both a solvent and a base catalyst to fully acetylate all seven hydroxyl groups.

  • Extraction: Evaporate reagents. Partition the residue between dichloromethane (DCM) and water. Extract the DCM layer, dry, and inject 1 µL into the GC.

Chromatographic Resolution: How do I separate D-glycero-D-manno-heptose from L-glycero-D-manno-heptose?

The Mechanism: Gram-negative bacterial LPS often contains both D-glycero-D-manno-heptose and L-glycero-D-manno-heptose [3]. These are diastereomers (C6 epimers). Because they have identical molecular weights and nearly identical boiling points, non-polar stationary phases (like 5% phenyl/95% dimethyl polysiloxane, e.g., DB-5) separate them purely by volatility—resulting in perfect co-elution [5].

The Solution: You must exploit the subtle spatial differences in their acetylated hydroxyl groups using dipole-dipole interactions. Switch to a high-polarity cyanopropyl stationary phase (e.g., VF-23ms, Rtx-225, or SP-2330) [4]. The strong dipole of the cyano groups interacts differentially with the stereochemistry of the alditol acetates, allowing baseline resolution.

Quantitative Data Summary: Column Selection for Heptose Alditol Acetates

Stationary Phase ChemistryColumn ExamplePolarityResolution of Heptose EpimersPrimary Separation Mechanism
5% Phenyl PolysiloxaneDB-5, Rtx-5LowCo-elution (Rs < 0.5)Boiling point (Volatility)
50% CyanopropylphenylDB-225, Rtx-225Mid-HighPartial/Good (Rs ~ 1.2)Dipole-dipole & Volatility
100% CyanopropylVF-23ms, SP-2330HighBaseline (Rs > 1.5)Strong Dipole-dipole

Optimization Tip: Use a slow temperature ramp (e.g., 2°C/min from 190°C to 220°C) through the elution zone of the heptoses to maximize the phase interaction time.

Mass Spectrometry: Can GC-MS digitally resolve co-eluting heptose epimers?

The Mechanism: A common misconception is that a mass spectrometer can deconvolute any co-eluting peaks [6]. While GC-MS is incredibly powerful for resolving D-mannoheptose from unrelated matrix background or hexoses, it cannot resolve diastereomeric heptoses from one another if they co-elute.

Electron Ionization (EI) at 70 eV shatters alditol acetates into fragments based on bond cleavages along the carbon chain. Because L-glycero-D-manno-heptose and D-glycero-D-manno-heptose have the exact same connectivity and differ only in 3D spatial orientation at C6, their EI mass spectra are virtually indistinguishable.

The Solution: You must rely on the chromatographic separation (using the cyanopropyl column mentioned above) to separate the epimers. However, you should use GC-MS Extracted Ion Chromatograms (EIC) to resolve D-mannoheptose from co-eluting hexoses (like glucose or galactose) or matrix contaminants [7].

Self-Validating MS Workflow:

  • Run the sample in full scan mode (m/z 50–500).

  • Extract characteristic primary fragments for alditol acetates. Hexoses and heptoses both share m/z 115, 145, 187, and 217.

  • To specifically track the heptose and ignore co-eluting hexoses, extract higher-mass fragments unique to the 7-carbon chain, such as m/z 361 or m/z 375 (depending on the specific cleavage).

  • If the EIC peak shape is perfectly symmetrical without shoulders, you have successfully isolated the D-mannoheptose signal from the matrix [5].

References

  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods.Restek.
  • Structural basis of the abscess-modulating polysaccharide A2 from Bacteroides fragilis.
  • D-GLYCERO-D-MANNO-HEPTOSE AS A COMPONENT OF LIPOPOLYSACCHARIDES FROM GRAM-NEGATIVE BACTERIA.Canadian Science Publishing.
  • Development of Alditol Acetate Derivatives for the Determination of 15 N-Enriched Amino Sugars by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry.University of Bristol Research Portal.
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • Co-eluting peaks in GC/MS.
  • Monitoring of Bacterial Sugars and Hydroxy Fatty Acids in Dust From Air Conditioners by Gas Chromatography-Mass Spectrometry.PubMed (NIH).

Reference Data & Comparative Studies

Validation

comparing D-mannoheptose and D-glucoheptose in LPS biosynthesis

Comparative Guide: D-Mannoheptose vs. D-Glucoheptose in LPS Biosynthesis and Analysis Executive Summary Lipopolysaccharide (LPS) is a foundational architectural component of the Gram-negative bacterial outer membrane.

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: D-Mannoheptose vs. D-Glucoheptose in LPS Biosynthesis and Analysis

Executive Summary

Lipopolysaccharide (LPS) is a foundational architectural component of the Gram-negative bacterial outer membrane. Understanding its biosynthesis is critical for developing novel antimicrobial therapeutics. In this domain, heptose sugars play a dual role: endogenous building blocks and analytical tools. This guide objectively compares D-mannoheptose (specifically L-glycero-D-manno-heptose), the highly conserved native precursor of the LPS inner core, with D-glucoheptose , a structural isomer primarily utilized as an internal standard for rigorous analytical quantification.

Biological Roles and Biosynthetic Pathways

D-Mannoheptose: The Endogenous Core Precursor D-mannoheptose is indispensable for bacterial viability and outer membrane integrity. Mutants lacking the ability to synthesize or incorporate this sugar exhibit a "deep rough" phenotype, characterized by severely truncated LPS and hypersensitivity to hydrophobic antibiotics[1]. The biosynthesis of the activated precursor, ADP-L-glycero-D-manno-heptose, is a tightly regulated, multi-enzyme cascade originating from the pentose phosphate pathway[2]. The pathway relies on highly specific enzymes (GmhA, HldE, GmhB, HldD) that strictly recognize the manno-stereochemistry[2].

D-Glucoheptose: The Bio-Orthogonal Analog Conversely, D-glucoheptose is not a natural substrate for the standard Gram-negative LPS biosynthetic machinery. Its altered stereochemistry at the C2 and C3 positions prevents recognition by the highly specific kinases and adenylyltransferases (such as HldE) that process mannoheptose[3]. Because it is biologically inert in this pathway but chemically identical in molecular weight and functional group distribution, D-glucoheptose serves as an ideal analytical counterpart for in vitro research[4].

Biosynthesis S7P Sedoheptulose-7-P G7P D-glycero-D-manno-heptose-7-P S7P->G7P GmhA (Isomerase) G17P D-glycero-D-manno-heptose-1,7-PP G7P->G17P HldE (Kinase) G1P D-glycero-D-manno-heptose-1-P G17P->G1P GmhB (Phosphatase) ADPD ADP-D-glycero-D-manno-heptose G1P->ADPD HldE (Adenylyltransferase) ADPL ADP-L-glycero-D-manno-heptose (LPS Inner Core Precursor) ADPD->ADPL HldD (Epimerase)

Biosynthesis pathway of ADP-L-glycero-D-manno-heptose for LPS inner core assembly.

Analytical Workflows and Causality

As a Senior Application Scientist, I emphasize that robust analytical protocols must be self-validating. When quantifying LPS sugar composition via Gas Chromatography-Mass Spectrometry (GC-MS), extensive sample preparation (acid hydrolysis, derivatization) inevitably leads to variable analyte loss.

By spiking a known concentration of D-glucoheptose into the crude bacterial extract before processing, we create an internal validation mechanism[4]. Because D-glucoheptose shares the same degradation kinetics and derivatization efficiency as endogenous D-mannoheptose, any systemic loss affects both sugars equally. The ratio of their peak areas remains constant, allowing for precise absolute quantification of the native LPS core components while correcting for matrix effects[5].

GCMS_Workflow Sample Bacterial LPS Extract Spike Add D-Glucoheptose (Internal Standard) Sample->Spike Hydrolysis Acid Hydrolysis (Release Monosaccharides) Spike->Hydrolysis Deriv Derivatization (TMS or Alditol Acetates) Hydrolysis->Deriv GCMS GC-MS Analysis Deriv->GCMS Quant Quantification (Native Mannoheptose / IS Ratio) GCMS->Quant

GC-MS analytical workflow utilizing D-glucoheptose as a self-validating internal standard.

Experimental Protocols

Protocol 1: Absolute Quantification of LPS Heptoses via GC-MS
  • Extraction & Spiking: Isolate 1 mg of crude LPS from the bacterial culture. Immediately spike the sample with 10 µg of D-glucoheptose (Internal Standard)[4].

    • Causality: Early spiking ensures the internal standard undergoes the exact same extraction efficiencies and potential physical losses as the target analytes.

  • Acid Hydrolysis: Add 0.5 mL of 2M Trifluoroacetic acid (TFA) and incubate at 100°C for 4 hours. This step cleaves the glycosidic bonds of the LPS core, releasing free monosaccharides.

  • Derivatization (TMS): Lyophilize the hydrolysate to remove residual acid. Add 50 µL of methoxyamine hydrochloride in pyridine (incubate 80°C, 30 min) followed by 50 µL of BSTFA + 1% TMCS (incubate 70°C, 2 hours) to generate volatile trimethylsilyl (TMS) derivatives[6].

  • Acquisition: Inject 1 µL into the GC-MS. Quantify the endogenous D-mannoheptose concentration by comparing its peak area against the D-glucoheptose internal standard peak area.

Protocol 2: Competitive Binding Assay for Antibody Specificity
  • Plate Coating: Coat 96-well microtiter plates with 5 µg/mL of purified native LPS (containing D-mannoheptose) overnight at 4°C.

  • Inhibitor Pre-incubation: In separate tubes, pre-incubate the anti-LPS monoclonal antibody with varying concentrations (0.1 - 10 mM) of either free D-mannoheptose or D-glucoheptose[7].

    • Causality: This step tests the paratope's stereospecificity. True inner-core antibodies will be neutralized by D-mannoheptose but remain unaffected by D-glucoheptose due to the structural mismatch.

  • Detection: Transfer the mixtures to the coated plate, incubate for 1 hour, wash, and detect bound antibodies using an HRP-conjugated secondary antibody and TMB substrate.

Quantitative Data Presentation

Table 1: Biochemical and Structural Comparison

FeatureD-MannoheptoseD-Glucoheptose
Primary Role Endogenous LPS inner core componentAnalytical internal standard / Inhibitor probe
Biosynthetic Pathway Sedoheptulose-7-P pathway (GmhA/HldE)Not naturally synthesized in Gram-negative LPS
Bacterial Viability Impact Essential for OM stability (Deep rough phenotype if absent)Non-essential / Biologically inert in LPS assembly
Antibody Binding (Serology) High affinity (Neutralizes anti-core antibodies)Weak/No affinity (Fails to neutralize)

Table 2: GC-MS Analytical Parameters (TMS Derivatives)

AnalyteDerivatization MethodTarget Ion (m/z)Relative Retention Time (RRT)*Recovery Rate (Post-Hydrolysis)
D-Mannoheptose BSTFA + 1% TMCS319, 2041.00~85-90%
D-Glucoheptose (IS) BSTFA + 1% TMCS319, 2041.08~85-90%

*RRT is normalized to D-mannoheptose. The distinct retention time of D-glucoheptose prevents peak overlap while maintaining identical ionization behavior.

References

  • Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli Source: PubMed (nih.gov) URL:[Link]

  • Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli Source: PMC (nih.gov) URL:[Link]

  • Biosynthesis pathway of ADP-l-glycero-d-manno-heptose. The protein designations are indicated in the boxes. Source: ResearchGate URL:[Link]

  • Global and Targeted Lipid Analysis of Gemmata obscuriglobus Reveals the Presence of Lipopolysaccharide, a Signature of the Classical Gram-Negative Outer Membrane Source: PMC (nih.gov) URL:[Link]

  • Mucosal Barrier Injury and Stem Cell Transplant Recipients Source: Radboud Repository (ru.nl) URL:[Link]

  • Production and Evaluation of Antisera and Monoclonal Antibodies Directed Against the Serovar-Specific Lipopolysaccharide Antigen Source: SciSpace URL:[Link]

  • Selenium modulates cadmium-induced ultrastructural and metabolic changes in cucumber seedlings Source: RSC Publishing URL:[Link]

Sources

Comparative

standard reference materials for D-mannoheptose quantification

A Comprehensive Guide to Standard Reference Materials for D-Mannoheptose Quantification L-glycero-D-manno-heptose (L,D-heptose) and its biochemical precursor D-glycero-D-manno-heptose (D,D-heptose) are highly conserved m...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Standard Reference Materials for D-Mannoheptose Quantification

L-glycero-D-manno-heptose (L,D-heptose) and its biochemical precursor D-glycero-D-manno-heptose (D,D-heptose) are highly conserved monosaccharide constituents of the inner core region in Gram-negative bacterial lipopolysaccharides (LPS)[1]. Because these unique sugars are entirely absent in mammalian hosts, they serve as critical biomarkers for endotoxin quantification, structural microbiology, and the development of novel antibacterial therapeutics and vaccines[2].

However, the analytical quantification of D-mannoheptoses is notoriously difficult. The sugars lack a strong natural chromophore, and their epimeric structures are virtually indistinguishable using standard thin-layer chromatography[3]. Accurate quantification strictly depends on the use of high-purity Standard Reference Materials (SRMs). This guide objectively compares available SRM alternatives and provides field-proven, self-validating analytical protocols for their use.

Comparative Analysis of Standard Reference Materials

Historically, research in LPS inner core characterization was bottlenecked by the lack of commercially available D-mannoheptose standards[1]. Today, researchers can choose between three primary categories of reference materials, each with distinct advantages and analytical trade-offs.

A. Biologically Extracted Standards

Biological standards are generated by the acid hydrolysis of LPS extracted from specific bacterial mutants (e.g., Aeromonas liquefaciens SJ19 or Shigella sonnei R41)[3][4].

  • Mechanism: Deep rough mutants often produce truncated LPS structures enriched in specific heptose epimers.

  • Limitations: These extracts inherently yield heterogeneous mixtures of L,D-heptose and D,D-heptose. While useful for establishing relative retention times in chromatography, their lack of absolute purity makes them unsuitable for precise quantitative calibration.

B. Chemo-Enzymatic Standards

Due to the lack of commercially available D,D-heptose 7-phosphate, researchers can synthesize nucleotide-activated heptose standards in situ using recombinant enzymes[2].

  • Mechanism: Starting from D-sedoheptulose 7-phosphate, a cascade of enzymes (GmhA, HldE, GmhB, and HldD) converts the precursor into ADP-L,D-heptose[2].

  • Advantages: This method generates pathway-specific biological intermediates (e.g., ADP-activated forms) that are ideal for enzymatic assays and screening kinase/epimerase inhibitors.

Biosynthesis Sedo D-Sedoheptulose 7-phosphate GmhA GmhA (Isomerase) Sedo->GmhA DD7P D,D-heptose 7-phosphate HldE1 HldE Kinase Domain DD7P->HldE1 ATP DD17P D,D-heptose 1,7-bisphosphate GmhB GmhB (Phosphatase) DD17P->GmhB DD1P D,D-heptose 1-phosphate HldE2 HldE Transferase DD1P->HldE2 ATP ADP_DD ADP-D,D-heptose HldD HldD (Epimerase) ADP_DD->HldD ADP_LD ADP-L,D-heptose (Target Standard) GmhA->DD7P HldE1->DD17P GmhB->DD1P HldE2->ADP_DD HldD->ADP_LD

Enzymatic biosynthesis of ADP-L,D-heptose for chemo-enzymatic standard generation.
C. Fully Synthetic Standards

Recent breakthroughs in synthetic carbohydrate chemistry, such as indium-mediated acyloxyallylation, have enabled the scalable, stereocontrolled synthesis of L,D-heptose and D,D-heptose peracetates[1][5].

  • Advantages: These crystalline, bench-stable derivatives provide >99% epimeric purity. They are the gold standard for absolute quantification via GC-MS or LC-MS/MS, as they allow for the creation of highly accurate, multi-point calibration curves.

Summary Comparison Table
SRM CategoryProduction MethodEpimeric PurityScalabilityOptimal Application
Biological Extract Hydrolysis of mutant LPS (e.g., S. sonnei)Low (Mixture of L,D and D,D)PoorQualitative retention time mapping
Chemo-Enzymatic In situ synthesis via GmhA, HldE, GmhBHigh (Pathway specific)ModerateBiosynthetic pathway assays
Fully Synthetic Chemical synthesis (acyloxyallylation)Ultra-High (Stereocontrolled)ExcellentAbsolute quantitative GC-MS/LC-MS

Validated Analytical Workflows

To ensure scientific integrity, any quantification protocol must be a self-validating system. Below are two field-proven methodologies for D-mannoheptose quantification, complete with the mechanistic causality behind each step.

Protocol A: GC-MS Quantification via Alditol-Acetate Derivatization

Because heptoses are highly polar and non-volatile, they cannot be analyzed directly by gas chromatography. They must be converted into volatile alditol acetates[3]. This protocol utilizes myo-inositol as an internal standard to self-validate the assay, correcting for variable recovery during the multi-step extraction and derivatization process.

Causality & Step-by-Step Methodology:

  • Internal Standard Spiking: Spike the intact LPS sample with a known concentration of myo-inositol. Causality: Inositol does not naturally occur in bacterial LPS, making it an ideal internal standard to track derivatization efficiency and injection volume variations[3].

  • Mild Acid Hydrolysis (1% Acetic Acid, 100°C, 2h): Causality: This specifically cleaves the labile bond between the core oligosaccharide and Lipid A. Lipid A must be removed via centrifugation because its hydrophobic nature causes severe column degradation and signal suppression.

  • Strong Acid Hydrolysis (2 M TFA, 120°C, 2h): Causality: The isolated oligosaccharide fraction is subjected to strong acid to break the robust glycosidic bonds, releasing free monosaccharides.

  • Reduction (NaBH₄ in NH₄OH, 25°C, 1h): Causality: Sodium borohydride reduces the aldehyde group at the reducing end of the heptose, opening the ring to form an alditol. This is critical; failing to open the ring results in multiple anomeric peaks (α and β forms) for a single sugar, ruining quantification.

  • Peracetylation (Acetic Anhydride/Pyridine, 100°C, 1h): Causality: Acetylation neutralizes the polar hydroxyl groups, rendering the alditols volatile for GC-MS analysis.

  • GC-MS Analysis: Run the sample against a calibration curve generated using fully synthetic L,D-heptose and D,D-heptose SRMs. The epimers will elute with distinct relative retention times, allowing for precise absolute quantification[3].

Workflow LPS Bacterial LPS Extract (Analyte Source) IS Spike Internal Standard (myo-Inositol) LPS->IS Hydrolysis Mild Acid Hydrolysis (Cleave & Remove Lipid A) IS->Hydrolysis TFA Strong Acid Hydrolysis (Release Monosaccharides) Hydrolysis->TFA Deriv Reduction & Peracetylation (Alditol Acetate Formation) TFA->Deriv Analysis GC-MS Separation (Epimer Resolution) Deriv->Analysis Quant Absolute Quantification vs. Synthetic SRM Analysis->Quant

Self-validating analytical workflow for LPS heptose quantification via GC-MS.
Protocol B: High-Throughput Colorimetric Quantification (Purpald Assay)

For drug development professionals requiring high-throughput screening of LPS content without the bottleneck of GC-MS derivatization, the Purpald assay is a superior alternative to traditional Kdo assays[6].

Causality & Step-by-Step Methodology:

  • Periodate Oxidation (NaIO₄): Add sodium periodate to the LPS solution in a 96-well microtiter plate. Causality: Periodate specifically cleaves unsubstituted terminal vicinal glycol groups (present in the L,D-heptose and Kdo of the LPS inner core) to release formaldehyde[6].

  • Purpald Reaction: Add the Purpald reagent (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) and incubate at room temperature. Causality: Purpald reacts specifically with the released formaldehyde to form an intermediate.

  • Secondary Oxidation: Add a second aliquot of NaIO₄. Causality: This oxidizes the intermediate into a stable, deep purple chromophore.

  • Quantification: Measure absorbance at 550 nm.

  • Self-Validation: The assay must include a reagent blank (to subtract background oxidation) and a calibration curve built using a fully synthetic D-mannoheptose SRM to convert absorbance units directly into heptose molarity[6].

Conclusion

The selection of a Standard Reference Material dictates the analytical ceiling of D-mannoheptose quantification. While biological extracts provide historical context, they lack the purity required for modern regulatory submissions. For absolute quantification in vaccine and drug development, fully synthetic L,D-heptose and D,D-heptose peracetates are the mandatory choice, enabling self-validating, high-resolution GC-MS workflows. Conversely, for pathway elucidation and enzyme kinetic studies, chemo-enzymatic synthesis remains an indispensable tool for generating nucleotide-activated intermediates.

References

  • Quantification of bacterial lipopolysaccharides by the purpald assay: measuring formaldehyde generated from 2-keto-3-deoxyoctonate and heptose at the inner core by periodate oxidation. nih.gov.[Link]

  • Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. frontiersin.org.[Link]

  • Identification of the ADP-L-Glycero-D-Manno-Heptose-6-Epimerase (rfaD) and Heptosyltransferase II (rfaF) Biosynthesis Genes from Haemophilus influenzae. usfca.edu. [Link]

  • Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. asm.org.[Link]

  • Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. researchgate.net.[Link]

  • Carbohydrate composition of endotoxins from R-type isogenic mutants of shigella sonnei studied by capillary electrophoresis and GC-MS. srce.hr.[Link]

Sources

Comparative

Verifying D-Mannoheptose Stereochemistry: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

The structural elucidation of complex carbohydrates remains one of the most formidable challenges in modern glycobiology. Among these, L-glycero-D-manno-heptose is a highly conserved, critical constituent of the inner co...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation of complex carbohydrates remains one of the most formidable challenges in modern glycobiology. Among these, L-glycero-D-manno-heptose is a highly conserved, critical constituent of the inner core region of Gram-negative bacterial lipopolysaccharides (LPS)[1]. Because this heptose is a primary epitope for host immune system interactions, achieving absolute stereochemical certainty at the C6 position is a non-negotiable requirement for the rational design of glycoconjugate vaccines and novel antimicrobial agents[2].

This guide objectively compares the performance of X-Ray Crystallography against alternative analytical modalities—namely High-Field NMR Spectroscopy and Chiral HPLC —for verifying the stereochemistry of D-mannoheptose derivatives.

The Analytical Challenge: Why Heptoses Defy Standard Verification

Heptoses possess multiple contiguous chiral centers, high conformational flexibility, and exist as complex anomeric mixtures in solution. These physical properties make them notoriously difficult to analyze:

  • The Crystallization Barrier: Free sugars are highly hygroscopic and typically form intractable syrups rather than ordered crystal lattices, historically limiting the utility of direct X-ray crystallography[3].

  • The NMR Overlap Problem: In solution, the dense clustering of proton resonances (between 3.5 and 4.5 ppm) often obscures the critical C5 and C6 signals required to determine relative stereochemistry[3].

To overcome these barriers, researchers must choose between advanced protein-ligand co-crystallography platforms and multidimensional NMR techniques.

DecisionMatrix Q1 Is Absolute Stereochemistry Strictly Required? NMR 2D NMR Spectroscopy (Relative Stereochemistry via J-Coupling) Q1->NMR No Q2 Does the pure sugar form ordered crystals? Q1->Q2 Yes Xray Direct X-Ray Crystallography (Anomalous Dispersion) Q2->Xray Yes CoCryst Lectin Co-Crystallization (e.g., LecB scaffold) Q2->CoCryst No (Amorphous/Syrup)

Decision matrix for selecting the optimal stereochemical verification modality.

Modality Performance Comparison

The following table synthesizes the quantitative and qualitative performance metrics of the three primary analytical modalities used for mannoheptose stereochemical verification.

Performance ParameterX-Ray Crystallography (Lectin Co-Crystal)High-Field NMR (800 MHz, 2D)Chiral HPLC-MS
Primary Output Absolute 3D spatial coordinatesRelative stereochemistryRetention time / Mass
Stereochemical Resolution Unambiguous (< 1.5 Å)High (Dependent on signal overlap)Moderate (Requires standards)
Sample State Required Ordered crystal latticeSolution phase (D₂O/CD₃OD)Solution phase
C6 Epimer Differentiation Direct visual electron density map 3J5,6​ = 2.0 Hz (L,D) vs 5.7 Hz (D,D)Distinct chromatographic RTs
Sample Requirement 1–5 mg (High purity)5–10 mg< 1 µg
Time-to-Result Weeks to MonthsHours to DaysMinutes to Hours

Deep Dive: X-Ray Crystallography via Lectin Scaffolding

Because free D-mannoheptose derivatives rarely crystallize on their own, the modern crystallographic solution is Protein-Ligand Co-Crystallization . By utilizing a highly specific bacterial lectin—such as LecB from Pseudomonas aeruginosa, which has a known micromolar affinity for L,D-mannoheptose[4]—the sugar is forced into a rigid, highly ordered protein lattice. This technique bypasses the physical limitations of the sugar, allowing for sub-angstrom resolution of the ligand's stereocenters[5].

Causality & Self-Validation

The causality of this approach lies in the thermodynamics of crystal packing. The massive protein scaffold dominates the crystallization energetics, carrying the "stubborn" sugar along with it. The protocol is self-validating: the calculation of the Rfree​ value during structural refinement ensures that the resulting electron density map of the C6 stereocenter is an objective reality, not an artifact of model overfitting.

Workflow N1 Synthesized D-Mannoheptose (Hygroscopic Syrup) N2 Complexation with LecB Lectin (Scaffold Formation) N1->N2 Overcomes crystallization barrier N3 Hanging-Drop Vapor Diffusion (Crystallogenesis) N2->N3 Forces rigid conformation N4 Synchrotron X-Ray Diffraction (< 1.5 Å Resolution) N3->N4 Harvest & Cryoprotect N5 Molecular Replacement & Refinement (R-free validation) N4->N5 Phase determination

Workflow for lectin-mediated X-ray co-crystallization of mannoheptose.

Step-by-Step Methodology: LecB Co-Crystallization
  • Protein-Ligand Complexation: Incubate purified LecB protein (10 mg/mL in 20 mM Tris, 100 mM NaCl, 100 µM CaCl₂, pH 7.5) with a 5-fold molar excess of the synthesized D-mannoheptose derivative for 2 hours at 4°C. Reasoning: Calcium is required to coordinate the sugar within the LecB binding pocket[4].

  • Hanging-Drop Vapor Diffusion: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 0.2 M ammonium acetate, 0.1 M BisTris pH 5.5, 25% PEG) on a siliconized coverslip. Invert over a well containing 500 µL of reservoir solution[4]. Reasoning: Gradual vapor equilibration drives the drop to supersaturation, promoting slow, ordered nucleation rather than amorphous precipitation.

  • Cryoprotection and Harvesting: Once crystals form (typically 3–14 days), briefly soak the crystal in the reservoir solution supplemented with 20% (v/v) glycerol. Reasoning: Flash-freezing in liquid nitrogen without a cryoprotectant causes ice crystal formation, which destroys the protein lattice and diffraction pattern.

  • Diffraction and Phase Resolution: Collect diffraction data at a synchrotron source. Solve the phase problem using Molecular Replacement (MR) with an apo-LecB search model. Refine the structure until the Rfree​ drops below 0.25, at which point the absolute stereochemistry of the C6 position can be visually and mathematically confirmed in the Fo​−Fc​ difference map.

Deep Dive: High-Field NMR Spectroscopy (The Alternative)

While X-ray crystallography provides absolute configuration, NMR spectroscopy is the standard for determining relative stereochemistry due to its speed and solution-phase capabilities[3].

Causality & Self-Validation

NMR stereochemical assignment relies fundamentally on the Karplus equation , which correlates the 3J (three-bond) scalar coupling constant with the dihedral angle between adjacent protons. Because the L-glycero and D-glycero epimers of mannoheptose adopt different preferred conformations around the C5–C6 bond, their coupling constants differ drastically. Experimental data confirms that the L,D-series exhibits a smaller 3J5,6​ of ~2.0 Hz, whereas the D,D-series exhibits a larger 3J5,6​ of ~5.7 Hz[6]. This distinct numerical divergence creates a self-validating system for epimer identification.

Step-by-Step Methodology: J-Coupling Analysis
  • Sample Preparation: Dissolve 5–10 mg of the mannoheptose derivative in 600 µL of 99.9% D₂O. Reasoning: D₂O exchanges with the hydroxyl protons on the sugar, silencing their signals and drastically reducing spectral crowding.

  • Resonance Assignment (HSQC/HMBC): Acquire 2D ¹H-¹³C HSQC and HMBC spectra to unambiguously assign the carbon backbone from C1 to C7. Reasoning: 1D proton spectra of heptoses are too overlapped to reliably identify H5 and H6 without heteronuclear correlation.

  • Extraction of Coupling Constants: Acquire a high-resolution 1D ¹H spectrum (or a 2D J-resolved spectrum). Locate the H5 doublet of doublets.

  • Stereochemical Validation: Measure the distance between the split peaks of H5 to calculate the 3J5,6​ coupling constant in Hertz. Match the extracted value against the established empirical baselines (2.0 Hz for L,D vs. 5.7 Hz for D,D)[6].

Conclusion

For rapid, routine verification of relative stereochemistry during synthetic workflows, High-Field NMR Spectroscopy remains the most efficient modality, provided the 3J5,6​ coupling constants can be cleanly extracted. However, for regulatory submissions, glycoconjugate vaccine patenting, or cases where absolute configuration must be proven beyond all doubt, X-Ray Crystallography is mandatory. By leveraging lectin co-crystallization scaffolds, researchers can successfully bypass the inherent physical limitations of D-mannoheptose, transforming an intractable syrup into an unambiguous, three-dimensional atomic map.

References

  • Frontiers in Chemistry: Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Available at:[Link]

  • PMC / National Institutes of Health: Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation. Available at:[Link]

  • ResearchGate: X-Ray Crystal Structures of Short Antimicrobial Peptides as Pseudomonas aeruginosa Lectin B Complexes. Available at:[Link]

  • Universität des Saarlandes: Biochemical Characterization and Ligand Identification of Pseudomonas aeruginosa Lectins and their Orthologs in other Pathogenic Bacteria. Available at:[Link]

  • ACS Publications: Carbohydrate Structure Generalization Scheme for Database-Driven Simulation of Experimental Observables, Such as NMR Chemical Shifts. Available at:[Link]

  • ACS Publications: Synthetic Glycans to Improve Current Glycoconjugate Vaccines and Fight Antimicrobial Resistance. Available at:[Link]

Sources

Validation

Comparative Analysis of Heptose Biosynthesis Pathways in Pathogens: Targeting the LPS Core for Novel Antimicrobials

Executive Summary The rise of antimicrobial resistance (AMR) necessitates a paradigm shift in drug development. Rather than targeting essential survival mechanisms (which rapidly select for resistance), modern anti-virul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rise of antimicrobial resistance (AMR) necessitates a paradigm shift in drug development. Rather than targeting essential survival mechanisms (which rapidly select for resistance), modern anti-virulence strategies aim to disarm pathogens. The lipopolysaccharide (LPS) inner core, highly conserved across Gram-negative bacteria, relies heavily on the heptose biosynthesis pathway[1]. Deletion or inhibition of these enzymes results in a "deep-rough" LPS phenotype, rendering pathogens highly susceptible to host immune clearance and existing hydrophobic antibiotics[2],[3]. Furthermore, pathway intermediates like ADP-heptose have been identified as potent Pathogen-Associated Molecular Patterns (PAMPs)[2].

This guide provides a comparative analysis of heptose biosynthesis pathways across key pathogens, evaluates the performance of emerging small-molecule inhibitors, and details self-validating experimental protocols for high-throughput screening.

Mechanistic Overview: The Heptose Biosynthesis Pathways

While the functional goal—incorporating heptose into the bacterial surface—is conserved, the biochemical pathways diverge depending on the pathogen class.

The ADP-L-glycero-β-D-manno-heptose Pathway (Gram-Negative Pathogens)

In Enterobacteriaceae (E. coli, Neisseria, Vibrio), the pathway consists of five highly conserved steps utilizing four primary enzymes[4],[5],[6]:

  • GmhA (Isomerase) : Converts sedoheptulose-7-phosphate (S7P) into D-glycero-D-manno-heptose-7-phosphate (H7P)[3].

  • HldE (Kinase Domain / HldA) : Phosphorylates H7P to D,D-heptose-1,7-bisphosphate[1].

  • GmhB (Phosphatase) : Removes the C-7 phosphate to yield D,D-heptose-1-phosphate[4].

  • HldE (Adenylyltransferase Domain / HldC) : Activates the sugar with ATP to form ADP-D,D-heptose[7].

  • HldD (Epimerase) : Inverts the C-6 stereocenter to produce the final ADP-L-glycero-β-D-manno-heptose precursor[4].

The GDP-D-glycero-α-D-manno-heptose Pathway (Alternative Pathogens)

In specific pathogens like Yersinia pseudotuberculosis and Aneurinibacillus thermoaerophilus, the pathway diverges to produce a GDP-activated α-D-manno-heptose. For example, the nucleotidyltransferase HddC utilizes GTP rather than ATP to activate the heptose-1-phosphate intermediate[8].

Biosynthesis_Pathway S7P Sedoheptulose-7-Phosphate (S7P) GmhA GmhA (Isomerase) S7P->GmhA H7P D,D-heptose-7-P GmhA->H7P HldE_Kinase HldE/HldA (Kinase) H17BP D,D-heptose-1,7-bisphosphate HldE_Kinase->H17BP GmhB GmhB (Phosphatase) H1P D,D-heptose-1-phosphate GmhB->H1P HldE_AT HldE/HldC (Adenylyltransferase) ADP_DD_Hep ADP-D,D-heptose HldE_AT->ADP_DD_Hep HldD HldD (Epimerase) ADP_LD_Hep ADP-L-glycero-β-D-manno-heptose HldD->ADP_LD_Hep H7P->HldE_Kinase H17BP->GmhB H1P->HldE_AT ADP_DD_Hep->HldD

Fig 1. The five-step ADP-L-glycero-β-D-manno-heptose biosynthesis pathway in Gram-negative bacteria.

Host-Pathogen Interaction: ADP-Heptose as a Cytosolic PAMP

Beyond structural integrity, the heptose pathway plays a critical role in host-pathogen interactions. During infection, Gram-negative bacteria deliver ADP-heptose into the host cytosol via Type III Secretion Systems (T3SS) or Outer Membrane Vesicles (OMVs)[2].

Once in the cytosol, ADP-heptose acts as a potent PAMP, binding directly to Alpha-kinase 1 (ALPK1). This binding activates ALPK1, which phosphorylates TIFA, leading to its oligomerization. The TIFA oligomer recruits TRAF6, triggering a robust NF-κB-mediated pro-inflammatory cytokine response[2]. Modulating this pathway via enzyme inhibitors therefore offers a dual therapeutic angle: weakening the bacterial envelope and modulating the host inflammatory response[9].

ALPK1_TIFA Bact Gram-Negative Pathogen ADPHep ADP-Heptose (Cytosolic PAMP) Bact->ADPHep T3SS / OMV ALPK1 ALPK1 Kinase ADPHep->ALPK1 Binds TIFA TIFA Oligomer ALPK1->TIFA Phosphorylates NFKB NF-κB Activation (Inflammation) TIFA->NFKB TRAF6 Cascade

Fig 2. Cytosolic recognition of bacterial ADP-heptose by the host ALPK1/TIFA/NF-κB signaling axis.

Comparative Analysis of Pathway Inhibitors (Product Performance)

Developing inhibitors for these pathways requires overcoming the highly polar nature of the sugar-phosphate active sites. Recent drug development efforts have yielded several promising classes of inhibitors. The table below objectively compares the performance, mechanisms, and experimental efficacy of these compounds.

Inhibitor ClassPrimary TargetMechanism of ActionPotency (IC₅₀)Pathogen Efficacy / NotesRef
Sedoheptulose-7-phosphate hydroxamates GmhAZn²⁺ chelation in the active siteNanomolar rangeEnterobacteriaceae; potentiates erythromycin and rifampicin in E. coli.[3]
Fluorinated heptose phosphate analogues HldE (Kinase)Transition state mimicry~16.9 μMBroad Gram-negative application; requires C-7 phosphate for binding.[1]
D-glucopyranose epimeric analogues GmhA & HldEDual competitive binding34 μM (GmhA)9.4 μM (HldE)First reported dual-target inhibitors; highly sensitive to C-6/C-7 modifications.[7]
Chembridge 7929959 HddCBlocks GMP transfer to α-D-mannose-1-P0.222 μMYersinia pseudotuberculosis (targets the alternative GDP-heptose pathway).[8]

Experimental Methodologies: Validating Inhibitor Efficacy

As an Application Scientist, I emphasize that assay design must be driven by causality and self-validation. Direct measurement of GmhA isomerase activity is notoriously difficult because the substrate (S7P) and product (H7P) have identical masses and no distinct chromophores.

The Causality Behind the Choice: To bypass this limitation, we engineer a coupled luminescent assay . By introducing excess HldE and ATP into the reaction, any H7P produced by GmhA is immediately phosphorylated by HldE, consuming ATP. We can then quantify ATP depletion using a highly sensitive luciferase readout[3].

Protocol 1: Coupled Luminescent Kinase Assay for GmhA/HldE Inhibitors

Trustworthiness & Controls: This protocol is a self-validating system. It includes a "No-GmhA" control (to establish maximum baseline ATP luminescence) and a "Known Inhibitor" control (to validate assay sensitivity and dynamic range).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer consisting of 20 mM HEPES (pH 8.0), 200 mM NaCl, and 10% glycerol[5].

  • Reagent Master Mix: Create a reaction mixture containing 2 nM purified GmhA, 50 nM purified HldE, 3 μM S7P, and 3 μM ATP[3].

  • Compound Incubation: Dispense 10 μL of the inhibitor compound (e.g., hydroxamate analogues) at varying concentrations into a 384-well microplate. Add 40 μL of the Reagent Master Mix to each well.

  • Reaction Phase: Incubate the microplate at room temperature for exactly 30 minutes to allow GmhA to produce H7P and HldE to subsequently consume ATP[3].

  • Luminescence Revelation: Add 50 μL of a commercial Luciferase/Luciferin ATP detection reagent to halt the kinase reaction and generate the luminescent signal[3].

  • Data Acquisition: Read the plate on a multi-mode microplate reader. High luminescence indicates high residual ATP (successful enzyme inhibition), while low luminescence indicates active enzymes (ATP depletion).

HTS_Workflow Step1 1. Compound Library Preparation Step2 2. Enzyme Incubation (GmhA + HldE + S7P + ATP) Step1->Step2 Step3 3. ATP Depletion Detection (Luciferase Reagent) Step2->Step3 Step4 4. Luminescence Readout Step3->Step4 Step5 5. Hit Validation & IC50 Step4->Step5

Fig 3. Coupled luminescent assay workflow for high-throughput screening of GmhA and HldE inhibitors.

Protocol 2: Malachite Green Phosphatase Assay for GmhB

For downstream targets like GmhB, a different causal logic applies. GmhB removes a phosphate group, releasing inorganic phosphate (Pi)[4].

  • Reaction Setup: Incubate purified GmhB with D,D-heptose-1,7-bisphosphate in HEPES buffer at 37°C for 30 minutes[5].

  • Termination & Color Development: Terminate the reaction by adding a premixed Malachite Green and ammonium molybdate reagent. Incubate at room temperature for 15 minutes[5].

  • Readout: Measure absorbance at 630 nm. The intensity of the green complex is directly proportional to the released Pi, allowing for precise IC₅₀ determination of GmhB inhibitors[5].

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Safety & Regulatory Compliance

Safety

D-Mannoheptose proper disposal procedures

D-Mannoheptose: Comprehensive Handling, Biosynthesis, and Disposal Guide Introduction D-Mannoheptose, particularly its biologically active isomer L-glycero-D-mannoheptose, is a critical seven-carbon sugar utilized extens...

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Author: BenchChem Technical Support Team. Date: April 2026

D-Mannoheptose: Comprehensive Handling, Biosynthesis, and Disposal Guide

Introduction D-Mannoheptose, particularly its biologically active isomer L-glycero-D-mannoheptose, is a critical seven-carbon sugar utilized extensively in microbiological research and drug development[1]. As a fundamental building block of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria, it serves as a key target for novel antibiotic adjuvants and acts as a recognized pathogen-associated molecular pattern (PAMP) that triggers host immune responses[1]. While generally recognized as a non-hazardous biochemical reagent, the handling and disposal of high-concentration sugar solutions require strict adherence to laboratory protocols to prevent localized environmental disruption and infrastructure damage.

Chemical Profile & Hazard Assessment

Although D-Mannoheptose is not classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[2], it poses indirect logistical challenges. High concentrations of carbohydrates disposed of improperly can cause severe spikes in Biological Oxygen Demand (BOD) in local wastewater systems, leading to microbial blooms and facility strain.

PropertySpecification
Chemical Name D-Mannoheptose / L-Glycero-D-mannoheptose
CAS Number 7634-39-1 (D-Mannoheptose) / 4305-74-2 (L-Isomer)
Molecular Formula C₇H₁₄O₇
Molecular Weight 210.18 g/mol
OSHA Hazard Status Non-hazardous[2]
Storage Temperature -20°C (Long-term stability)
Environmental Impact High Biological Oxygen Demand (BOD) potential

Biological Significance & Experimental Workflow

In Gram-negative bacteria, the biosynthesis of ADP-L-glycero-D-manno-heptose is a highly conserved five-step enzymatic pathway[3]. Understanding this pathway is essential for researchers developing epimerase inhibitors or studying bacterial pathogenesis. The pathway begins with sedoheptulose 7-phosphate (S7P) and utilizes enzymes such as GmhA, HldE, GmhB, and HldD to produce the final LPS precursor[3].

ADP_Heptose_Biosynthesis S7P Sedoheptulose 7-phosphate (S7P) GmhA GmhA (Isomerase) S7P->GmhA D7P D-glycero-D-manno-heptose 7-phosphate GmhA->D7P HldE_Kinase HldE (Kinase Domain) + ATP D7P->HldE_Kinase D17BP D-glycero-D-manno-heptose 1,7-bisphosphate HldE_Kinase->D17BP GmhB GmhB (Phosphatase) D17BP->GmhB D1P D-glycero-D-manno-heptose 1-phosphate GmhB->D1P HldE_AT HldE (Adenylyltransferase) + ATP D1P->HldE_AT ADPD ADP-D-glycero-D-manno-heptose HldE_AT->ADPD HldD HldD / AGME (Epimerase) ADPD->HldD ADPL ADP-L-glycero-D-manno-heptose (LPS Inner Core Precursor) HldD->ADPL

Biosynthesis pathway of ADP-L-glycero-D-manno-heptose from S7P.

Methodology: Preparation of D-Mannoheptose Assay Solutions

To ensure reproducibility and stability in enzymatic assays, follow this self-validating preparation protocol:

  • Equilibration: Allow the lyophilized D-Mannoheptose vial to reach room temperature in a desiccator before opening. Causality: This prevents atmospheric condensation from introducing moisture, which can cause rapid degradation and inaccurate gravimetric measurements.

  • Gravimetric Measurement: Weigh the required mass using an analytical balance (±0.1 mg accuracy).

  • Dissolution: Reconstitute in sterile, endotoxin-free deionized water or a compatible assay buffer (e.g., 50 mM HEPES, pH 8.0).

  • Validation: Visually inspect for complete optical clarity. Measure the pH of the final solution to ensure it aligns with the target enzyme's optimal range.

  • Sterilization & Storage: Filter-sterilize through a 0.22 µm PES membrane. Aliquot into sterile microcentrifuge tubes and store at -20°C.

D-Mannoheptose Disposal Procedures (SOP)

Proper waste management of D-Mannoheptose prevents environmental contamination and maintains compliance with institutional and municipal regulations.

Solid Waste Management
  • Contaminated Packaging: Do not reuse empty chemical containers[2].

  • Unused Product: Solid residues, contaminated gloves, and expired lyophilized powders must be collected in designated, clearly labeled chemical waste bins.

  • Disposal Route: Transfer to an approved, licensed waste disposal plant for incineration in accordance with local environmental legislation[2].

Aqueous Waste Management (Sewer Disposal Protocol)

Aqueous solutions of D-Mannoheptose may be disposed of via the sanitary sewer only if strict dilution and pH criteria are met. This self-validating protocol is based on standardized university environmental health and safety guidelines[4].

Step-by-Step Sewer Disposal Methodology:

  • Volume Verification: Confirm that the total volume of the pre-diluted D-Mannoheptose solution does not exceed 1 Liter per drain, per day[4].

    • Causality: Restricting daily volume prevents localized overloading of the municipal water treatment infrastructure.

  • pH Validation: Measure the solution using a calibrated pH meter. The pH must be strictly maintained between 5.5 and 9.5[4].

    • Causality: Solutions outside this range can corrode laboratory plumbing and disrupt the biological balance of Publicly Owned Treatment Works (POTW).

  • Neutralization (If Required): If the pH falls outside the acceptable range, neutralize carefully using dilute HCl or NaOH[4]. Re-test the pH to validate the adjustment before proceeding.

  • Mandatory Dilution: Dilute the neutralized aqueous solution at a 20:1 ratio with tap water[4].

    • Causality: A 20-fold dilution significantly lowers the acute Biological Oxygen Demand (BOD), preventing microbial shock in the sewer system.

  • Disposal & Flushing: Pour the diluted solution slowly down the sanitary sewer drain. Immediately run cold tap water continuously for a minimum of 5 minutes[4].

    • Causality: The 5-minute flush ensures the sugar matrix is entirely cleared from the building's P-traps, eliminating the risk of localized bacterial biofilm formation and pipe blockages.

References

  • University of Nebraska–Lincoln Environmental Health and Safety. "Sewer Disposal List (2/20) - Safe Operating Procedure." UNL EHS. [Link]

  • García-Weber, D., & Arrieumerlou, C. "A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection." Cell. Mol. Life Sci. (PMC). [Link]

  • Kneidinger, B., et al. "Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli." Journal of Bacteriology (PMC). [Link]

Sources

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